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  • Product: Methyl lysinate
  • CAS: 687-64-9

Core Science & Biosynthesis

Foundational

Methyl Lysinate: Molecular Architecture, Synthesis, and Applications in Advanced Drug Development

Executive Summary Methyl lysinate (L-Lysine methyl ester) is a highly functionalized derivative of the essential amino acid L-lysine. By masking the C-terminal carboxylic acid, this compound serves as a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl lysinate (L-Lysine methyl ester) is a highly functionalized derivative of the essential amino acid L-lysine. By masking the C-terminal carboxylic acid, this compound serves as a critical building block in modern medicinal chemistry, enabling precise control over peptide elongation, prodrug lipophilicity, and polymer cross-linking. This technical guide explores the molecular architecture, field-proven synthesis workflows, and advanced applications of methyl lysinate, grounded in rigorous causality and self-validating analytical protocols.

Molecular Architecture and Chemical Properties

At its core, methyl lysinate retains the chiral integrity of native L-lysine (S-configuration) but abolishes its zwitterionic nature. The conversion of the carboxylic acid to a methyl ester significantly alters the molecule's partition coefficient (LogP), enhancing its solubility in organic solvents[1]. This modification is a critical parameter for solution-phase peptide synthesis and prodrug formulation.

Quantitative Chemical Properties
PropertyMethyl L-lysinate (Free Base)Methyl L-lysinate Dihydrochloride
Molecular Formula C₇H₁₆N₂O₂C₇H₁₆N₂O₂ · 2HCl
Molecular Weight 160.21 g/mol 233.14 g/mol
CAS Registry Number 687-64-926348-70-9
Topological Polar Surface Area 78.3 ŲN/A
Physical State Liquid / OilWhite to off-white powder
Storage Temperature Unstable (Prone to polymerization)-20 °C (Desiccated)

Expertise & Causality Insight: Why is the dihydrochloride salt the industry standard? The free base of methyl lysinate possesses two highly nucleophilic primary amines ( α and ϵ ). In the liquid state, these amines rapidly attack the methyl ester of adjacent molecules, leading to intermolecular aminolysis and the formation of polyamides or cyclic diketopiperazines. By isolating the compound as a dihydrochloride salt, both amines are protonated ( NH3+​ ), rendering them non-nucleophilic and ensuring long-term shelf stability[2].

Synthesis and Purification Workflows

The synthesis of methyl lysinate dihydrochloride relies on a classic Fischer esterification. However, achieving high yields requires strict control over reaction equilibrium.

Step-by-Step Methodology
  • Reagent Preparation: Suspend L-lysine hydrochloride (1.0 equiv) in anhydrous methanol (excess, typically 0.9 M). Causality: Methanol serves as both the reactant and the solvent. Anhydrous conditions are mandatory because water is a product of the reaction; its initial absence pushes the equilibrium toward the ester [3].

  • Acid Catalysis: Slowly add concentrated hydrochloric acid or thionyl chloride ( SOCl2​ ) dropwise at 0 °C. Causality: SOCl2​ reacts with methanol to generate anhydrous HCl gas in situ, while simultaneously consuming any adventitious water, making it a superior, self-dehydrating catalyst system.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 17 hours. Causality: The activation energy for the tetrahedral intermediate formation is high; continuous thermal energy ensures complete conversion[4].

  • Volatile Removal & Azeotropy: Distill off the bulk methanol. Add toluene and evaporate under reduced pressure. Causality: Toluene forms a low-boiling azeotrope with water. This step acts as a self-validating purification mechanism, completely stripping residual water to prevent reverse hydrolysis during storage [4].

  • Crystallization: Cool the residue to induce crystallization. Filter and dry under vacuum to yield pure L-lysine methyl ester dihydrochloride[3].

Self-Validating QC Protocol

A robust protocol must validate its own success. To confirm the integrity of the synthesized batch:

  • ¹H-NMR (DMSO-d₆): The spectrum must show a sharp 3H singlet at ~3.7 ppm corresponding to the newly formed methoxy ( -OCH3​ ) protons. The absence of a broad carboxylic acid proton confirms complete esterification.

  • Thin Layer Chromatography (TLC): Using a polar mobile phase (e.g., n-butanol:acetic acid:water) and a ninhydrin stain, the esterified product will exhibit a higher Rf​ value than the highly polar starting material due to the masking of the carboxylate dipole.

G A L-Lysine HCl B Methanol + HCl (Esterification) A->B Add Reagents C Reflux (17h) Drive Equilibrium B->C Heat D Distillation & Toluene Azeotropy C->D Remove H2O/MeOH E Crystallization D->E Cool F L-Lysine Methyl Ester Dihydrochloride E->F Filter & Dry

Workflow for the synthesis of L-Lysine Methyl Ester Dihydrochloride.

Applications in Drug Development and Peptide Synthesis

Methyl lysinate is a cornerstone in modern medicinal chemistry, functioning as a versatile scaffold for complex molecular architectures.

  • Orthogonal Peptide Synthesis: In Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling, the C-terminus must be protected to prevent unwanted oligomerization. Methyl lysinate allows for the selective elongation of the peptide chain at the α

    • or ϵ -amine. For instance, -Boc-L-lysine methyl ester utilizes the tert-butyloxycarbonyl (Boc) group to protect the α -amine, leaving the ϵ -amine free for targeted bioconjugation or branching[5].
  • Prodrug Delivery Systems: Native peptides often suffer from poor bioavailability due to their hydrophilicity and rapid enzymatic degradation. Esterification of the lysine residue increases the overall lipophilicity of the drug candidate, facilitating passive diffusion across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium). Once intracellular, endogenous esterases hydrolyze the methyl ester, releasing the active therapeutic payload.

  • Hydrogels and Cationic Surfactants: The dual-amine functionality makes methyl lysinate an ideal cross-linking agent in the synthesis of biodegradable hydrogels[4] and poly( β -amino esters) for gene delivery. The ester linkage ensures that the polymer matrix remains biodegradable under physiological conditions, safely clearing from the body post-delivery.

G A Methyl Lysinate (Core Scaffold) B N-α Protection (e.g., Fmoc/Boc) A->B Selective Protection C N-ε Protection (e.g., Z/Boc) A->C Orthogonal Protection E Polymer/Hydrogel Crosslinking A->E Diamine Reactivity F Prodrug Delivery Systems A->F Ester Lipophilicity D Solid-Phase Peptide Synthesis (SPPS) B->D C-terminal Elongation C->D

Logical branching of Methyl Lysinate applications in drug design and synthesis.

References

  • L-Lysine, methyl ester | C7H16N2O2 | CID 117779 - PubChem - NIH Source: nih.gov URL:1

  • Methyl L-lysinate dihydrochloride | 26348-70-9 - ChemicalBook Source: chemicalbook.com URL:4

  • L-Lysine methyl ester 26348-70-9 - MilliporeSigma Source: sigmaaldrich.com URL:2

  • Nα-Boc-L-lysine methyl ester hydrochloride - Chem-Impex Source: chemimpex.com URL:5

  • Synthesis of L-lysine methyl ester dihydrochloride - PrepChem.com Source: prepchem.com URL:3

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-Lysine Methyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract L-lysine, an essential amino acid, and its derivatives have garnered significant attention for their diverse biological activities. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine, an essential amino acid, and its derivatives have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of L-lysine methyl ester dihydrochloride. We will delve into its molecular interactions, cellular uptake and metabolism, and its impact on key signaling pathways. This guide will particularly focus on its established antiviral properties, its modulatory effects on nitric oxide synthase, and its influence on inflammatory and cell growth pathways. Detailed experimental protocols, quantitative data, and visual pathway diagrams are provided to offer a thorough understanding for researchers and professionals in drug development.

Introduction: The Rationale for L-Lysine Methyl Ester Dihydrochloride

L-lysine is a fundamental building block for protein synthesis and plays a crucial role in various physiological processes.[1] The modification of L-lysine to its methyl ester and its formulation as a dihydrochloride salt are strategic chemical alterations designed to enhance its therapeutic potential. The dihydrochloride salt form significantly improves the compound's stability and water solubility, which can, in turn, enhance its bioavailability by improving dissolution and absorption in the gastrointestinal tract.[2] The methyl ester modification may further facilitate cellular uptake through passive diffusion, potentially leading to more efficient incorporation into proteins or interaction with intracellular targets.[3] This guide will dissect the known and putative mechanisms through which L-lysine methyl ester dihydrochloride exerts its biological effects.

Antiviral Mechanism of Action: A Multi-pronged Approach

The most extensively studied therapeutic application of L-lysine and its derivatives is in the realm of antiviral therapy. The mechanism is not one of direct virucidal activity but rather a more nuanced interference with the viral life cycle.

Competitive Antagonism with L-Arginine

A cornerstone of the antiviral action of L-lysine is its antagonistic relationship with L-arginine. Many viruses, particularly those in the Herpesviridae family, are rich in arginine and depend on its availability for the synthesis of viral proteins.[1] L-lysine and L-arginine share the same cationic amino acid transporters (CATs) for cellular uptake.[4] An excess of extracellular L-lysine competitively inhibits the uptake of L-arginine, thereby creating an intracellular environment that is depleted of this crucial resource for viral replication.[4] This competitive inhibition is a key strategy in limiting viral protein synthesis and, consequently, the production of new virions.

Experimental Protocol: Competitive L-Arginine Uptake Assay

This protocol allows for the quantification of L-arginine uptake in the presence of L-lysine methyl ester dihydrochloride.

Objective: To determine the inhibitory effect of L-lysine methyl ester dihydrochloride on the cellular uptake of L-arginine.

Materials:

  • Cell line of interest (e.g., Vero cells for HSV studies)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Radiolabeled L-arginine (e.g., [³H]L-arginine)

  • Unlabeled L-arginine

  • L-lysine methyl ester dihydrochloride

  • Scintillation fluid

  • Scintillation counter

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the assay, wash the cell monolayer twice with pre-warmed PBS.

  • Inhibitor Treatment: Pre-incubate the cells for 30 minutes at 37°C with varying concentrations of L-lysine methyl ester dihydrochloride in PBS. Include a control group with PBS only.

  • Uptake Initiation: To initiate the uptake, add PBS containing a fixed concentration of radiolabeled L-arginine (e.g., 1 µCi/mL) and a low concentration of unlabeled L-arginine (to approximate physiological conditions) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each well. Plot the percentage of L-arginine uptake against the concentration of L-lysine methyl ester dihydrochloride to determine the IC50 value.

Interference with Viral Uncoating

Recent studies have suggested that the antiviral mechanism of L-lysine and its ester derivatives extends beyond simple arginine antagonism. Evidence points towards a direct interference with the viral entry process, specifically the uncoating stage.[5][6] For enveloped viruses like SARS-CoV-2 and influenza A virus, after attachment and internalization into the host cell, the viral capsid must be released from the envelope to allow the viral genome to enter the cytoplasm. L-lysine and its ester derivative have been shown to disturb this uncoating process.[5] While the precise molecular interactions are still under investigation, it is hypothesized that these compounds may increase the rigidity of the viral capsid, thereby inhibiting its disassembly.[6]

Table 1: Antiviral Activity of L-Lysine and its Ethyl Ester Derivative

VirusCompoundConcentrationInhibition of Viral EntryReference
SARS-CoV-2 (pseudotyped)L-Lysine10 mM40%[5]
SARS-CoV-2 (pseudotyped)L-Lysine ethyl ester10 mM75%[5]
Influenza A Virus (IAV)L-Lysine-Reduction in viral RNA to 4%[5]
Influenza A Virus (IAV)L-Lysine ethyl ester-Reduction in viral RNA to 25%[5]

Note: The study cited used L-lysine ethyl ester dihydrochloride, which is structurally very similar to the methyl ester derivative.

Experimental Protocol: Viral Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Objective: To determine the concentration of L-lysine methyl ester dihydrochloride required to inhibit viral replication by 50% (IC50).

Materials:

  • Susceptible host cell line (e.g., Vero for HSV, MDCK for influenza)

  • Virus stock of known titer

  • Culture medium (e.g., DMEM)

  • L-lysine methyl ester dihydrochloride

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • Formalin (for fixing)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Aspirate the culture medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: During or after infection, aspirate the viral inoculum and add an overlay medium (e.g., DMEM with 2% agarose) containing various concentrations of L-lysine methyl ester dihydrochloride.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells (no compound).

  • Fixation and Staining: Fix the cells with formalin and then stain with crystal violet solution.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Modulation of Nitric Oxide Synthase (NOS) Activity

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. NO is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).

L-lysine and its derivatives can modulate NOS activity, primarily through their competition with L-arginine for cellular uptake. By reducing the intracellular availability of the NOS substrate, L-arginine, L-lysine can indirectly inhibit the production of nitric oxide.[4][7] This effect is particularly relevant in conditions of excessive NO production, such as in septic shock, where iNOS is highly expressed.[4] However, it is important to note that some studies have not observed an inhibition of NO production by L-lysine in certain models, suggesting that the effect may be context-dependent.[7]

Table 2: Effects of L-Lysine and its Derivatives on Nitric Oxide Synthase

CompoundModel SystemEffect on NOS/NO ProductionReference
L-LysineEndotoxemic ratsReduced plasma nitrate and L-citrulline levels[4]
L-LysineAnesthetized ovine model of endotoxemiaNo effect on serum nitrate concentrations[7]
N6-(1-iminoethyl)-L-lysinePrimary macrophagesPotent inhibition of iNOS activity (IC50: 0.4 ± 0.1 µM)[8]

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay measures the activity of NOS by quantifying the amount of nitrite, a stable and oxidized product of NO.

Objective: To determine the effect of L-lysine methyl ester dihydrochloride on the activity of NOS isoforms.

Materials:

  • Purified NOS isoforms (iNOS, nNOS, eNOS) or cell/tissue lysates

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Griess Reagent (for nitrite detection)

  • L-lysine methyl ester dihydrochloride

  • Assay buffer

Procedure:

  • Reaction Setup: In a 96-well plate, add the NOS enzyme source, assay buffer, and varying concentrations of L-lysine methyl ester dihydrochloride.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution containing L-arginine and NADPH.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection: Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percentage of NOS inhibition for each concentration of L-lysine methyl ester dihydrochloride.

Impact on Cellular Signaling Pathways

Beyond its direct antiviral and NOS-modulating effects, L-lysine and its derivatives can influence fundamental cellular signaling pathways that regulate inflammation, cell growth, and protein synthesis.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] In immune cells like macrophages, the activation of the NF-κB pathway is a critical step in initiating an inflammatory response to pathogens.[9] While direct studies on L-lysine methyl ester dihydrochloride are limited, the role of lysine in modulating NF-κB activity is an active area of research. Post-translational modifications of the p65 subunit of NF-κB, including methylation at lysine residues, can regulate its transcriptional activity. This suggests a potential mechanism by which L-lysine availability could influence the inflammatory response. Further research is needed to elucidate the direct effects of L-lysine methyl ester dihydrochloride on the NF-κB signaling cascade in inflammatory cells.

Activation of the mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central kinase that integrates signals from nutrients, growth factors, and cellular energy status to regulate cell growth, proliferation, and protein synthesis.[10] Amino acids, including lysine, are potent activators of the mTORC1 pathway.[11] Lysine deprivation has been shown to suppress mTORC1 activity, while its replenishment restores it.[11] The activation of mTORC1 by lysine is crucial for growth factor-induced mTORC1 signaling, indicating that lysine is not just a building block but also a signaling molecule.[11] This activation of mTORC1 by L-lysine and its derivatives can lead to increased protein synthesis and cell growth.

mTORC1_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Lysine_ester L-Lysine Methyl Ester L-Lysine L-Lysine L-Lysine_ester->L-Lysine Hydrolysis by Esterase mTORC1 mTORC1 L-Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates & Inactivates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits Esterase Esterase

L-Lysine methyl ester activation of the mTORC1 pathway.

Summary and Future Directions

L-lysine methyl ester dihydrochloride exhibits a complex and multifaceted mechanism of action that extends beyond its role as a simple amino acid. Its antiviral properties are attributed to both the competitive inhibition of L-arginine uptake and the direct interference with viral uncoating. Furthermore, it can modulate the activity of nitric oxide synthase and influence key cellular signaling pathways such as mTORC1. The enhanced stability and potential for increased bioavailability conferred by the methyl ester and dihydrochloride forms make it an attractive candidate for further therapeutic development.

Future research should focus on elucidating the precise molecular interactions involved in the inhibition of viral uncoating. A more detailed investigation into the effects of L-lysine methyl ester dihydrochloride on the NF-κB pathway in inflammatory conditions is also warranted. Additionally, comprehensive in vivo studies are necessary to fully understand its pharmacokinetic and pharmacodynamic properties and to translate the promising in vitro findings into clinical applications.

References

  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? - Quora. (2023, May 17). Retrieved from [Link]

  • In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. (2024, December 13). PMC. Retrieved from [Link]

  • Effects of Basic Amino Acids and Their Derivatives on SARS-CoV-2 and Influenza-A Virus Infection. (2021, July 4). PMC. Retrieved from [Link]

  • Figure 4 Effect of chronic N 6 -(1-iminoethyl)-L-lysine dihydrochloride... (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical Discussion of the Probable Mechanisms for the Antiviral Effects of L-Lysine. (2021, August 21). Retrieved from [Link]

  • The structure of antiviral agents that inhibit uncoating when complexed with viral capsids. (n.d.). PubMed. Retrieved from [Link]

  • Effect of L-lysine on nitric oxide overproduction in endotoxic shock. (n.d.). PMC. Retrieved from [Link]

  • Lysine is required for growth factor-induced mTORC1 activation. (2020, December 17). PubMed. Retrieved from [Link]

  • Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism. (n.d.). PMC. Retrieved from [Link]

  • D, L-lysine acetylsalicylate + glycine Impairs Coronavirus Replication. (2016, December 5). ResearchGate. Retrieved from [Link]

  • Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice. (n.d.). PMC. Retrieved from [Link]

  • 26348-70-9| Chemical Name : L-Lysine Methyl Ester Dihydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

    • Radiolabeled L-arginine (100 µM, black) or L-lysine (100 µM, grey)... (n.d.). ResearchGate. Retrieved from [Link]

  • Deciphering the molecular mechanisms of amino acid sensing by mTOR. (n.d.). Universität zu Köln. Retrieved from [Link]

  • In Vitro Antiviral Activity of Hyperbranched Poly-L-Lysine Modified by L-Arginine against Different SARS-CoV-2 Variants. (2023, December 6). MDPI. Retrieved from [Link]

  • Histone demethylase KDM5B licenses macrophage-mediated inflammatory responses by repressing Nfkbia transcription. (2023, March 13). PMC. Retrieved from [Link]

  • NF-κB-Inducing Kinase Is Essential for Effective c-Rel Transactivation and Binding to the Il12b Promoter in Macrophages. (2025, January 3). MDPI. Retrieved from [Link]

  • Lysosomal Regulation of mTORC1 by Amino Acids in Mammalian Cells. (2017, July 7). MDPI. Retrieved from [Link]

  • NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells. (n.d.). Frontiers. Retrieved from [Link]

  • Effect of L-lysine on nitric oxide production in ovine endotoxaemia. (n.d.). PubMed. Retrieved from [Link]

  • The influence of L-NAME on iNOS expression and markers of oxidative stress in allergen-induced airway hyperreactivity. (n.d.). PubMed. Retrieved from [Link]

  • Anti-inflammatory and immune enhancing activities of PB203 in mouse macrophage RAW264.7 cells. (2023, May 25). Journal of Biomedical and Translational Research. Retrieved from [Link]

  • IDK® Arginine ELISA. (n.d.). Listarfish.it. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. (2023, October 16). PMC. Retrieved from [Link]

  • Nitric Oxide의 생리적 작용. (n.d.). Retrieved from [Link]

Sources

Foundational

Thermodynamic Properties of Methyl Lysinate in Aqueous Solutions: A Comprehensive Technical Guide

Target Audience: Researchers, biophysical scientists, and drug development professionals. Executive Summary Methyl lysinate (lysine methyl ester, LME) is a highly versatile amino acid derivative utilized extensively as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysical scientists, and drug development professionals.

Executive Summary

Methyl lysinate (lysine methyl ester, LME) is a highly versatile amino acid derivative utilized extensively as a model ligand in biophysical binding studies, a precursor for biocompatible surfactants, and a probe for glycation kinetics. Understanding its thermodynamic behavior in aqueous solutions—ranging from solvation energetics and acid-base equilibria to entropy-driven protein interactions—is critical for rational drug design and formulation science.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. We will dissect the causality behind the thermodynamic properties of methyl lysinate, provide self-validating experimental protocols for measuring these parameters, and ground all mechanistic claims in authoritative literature.

Solvation and Acid-Base Thermodynamics

The thermodynamic profile of methyl lysinate in water is fundamentally governed by its two ionizable centers: the α -amino group and the ϵ -amino group. Unlike free L-lysine, which exists as a zwitterion near neutral pH, the esterification of the carboxyl group fundamentally alters the local electrostatic environment.

Causality of pKa Shifts

The esterification of the carboxylate group removes the negative charge that typically stabilizes the protonated α -amino group via intramolecular electrostatic interactions. Furthermore, the electron-withdrawing inductive effect of the ester carbonyl destabilizes the conjugate acid. Consequently, the apparent pKa​ of the α -amino group in methyl lysinate drops significantly to approximately 7.2, while the ϵ -amino group remains highly basic ( pKa​≈10.5 ) [1]. This means that at physiological pH (7.4), methyl lysinate exists as a mixture of mono-protonated and di-protonated species, which dictates its hydration entropy and enthalpy of binding.

Table 1: Physicochemical and Thermodynamic Parameters of Methyl Lysinate
ParameterValue / RangeThermodynamic Implication
α -amino pKa​ ~7.2High sensitivity to physiological pH shifts; partial protonation at pH 7.4.
ϵ -amino pKa​ ~10.5Remains fully protonated in standard aqueous biological assays.
Binding ΔG∘ (to LRP CR8) -14.3 to -15.9 kJ/molSpontaneous, thermodynamically favorable complexation [1].
Binding ΔS Large PositiveInteraction is entropically driven by the release of ordered solvation shells [1].

Protein-Ligand Binding Thermodynamics

Methyl lysinate serves as an essential small-molecule probe for mapping the binding pockets of complement-like repeats (CR domains) in the low-density lipoprotein receptor-related protein (LRP) and the kringle domains of plasminogen.

Enthalpy-Entropy Compensation and Water Displacement

The binding of methyl lysinate to LRP CR domains is heavily driven by a large positive entropy change ( ΔS ). In aqueous solution, the hydrophobic aliphatic chain of the lysine moiety, along with the unshielded positive charges, forces surrounding water molecules into highly ordered, ice-like clathrate structures. Upon binding to the receptor's aspartate-rich pockets (e.g., the DxDxD motif), these ordered water molecules are displaced into the bulk solvent [1].

The proximal pair of positive charges on methyl lysinate (the α

  • and ϵ -amino groups) provides the dominant energetic contribution. The secondary α -amino charge contributes an additional 3.1 to 7.1 kJ/mol to the binding energy compared to N-acetylated derivatives, proving that electrostatic enthalpy ( −ΔH ) and desolvation entropy ( +ΔS ) work synergistically [1].

    G LME_aq Free Methyl Lysinate (aq) + Ordered Water Shell Desolv_LME Desolvated LME (High Entropy) LME_aq->Desolv_LME +ΔH, +ΔS (Desolvation) Complex LME-Protein Complex (Charge-Charge Stabilized) LME_aq->Complex ΔG° = -14.3 to -15.9 kJ/mol Prot_aq Free LRP CR Domain (aq) + Ordered Water Shell Desolv_Prot Desolvated Protein (High Entropy) Prot_aq->Desolv_Prot +ΔH, +ΔS (Desolvation) Desolv_LME->Complex -ΔH (Electrostatic Binding) Desolv_Prot->Complex -ΔH (Electrostatic Binding)

Thermodynamic cycle of methyl lysinate binding to LRP domains via water displacement.

Protocol 1: Determination of Binding Thermodynamics via Fluorescence Quenching

To ensure trustworthiness and self-validation, this protocol incorporates internal baseline corrections to account for the pH-dependent protonation state of methyl lysinate.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4 with I=0.17 M (adjusted with NaCl) to mimic physiological ionic strength.

  • Protein Equilibration: Dilute the purified CR domain protein to a final concentration of 2 μ M in the buffer. Measure the baseline intrinsic tryptophan fluorescence (excitation at 280 nm, emission scan 300–400 nm).

  • Ligand Titration: Inject small aliquots (e.g., 2–5 μ L) of a concentrated methyl lysinate stock (50 mM) into the protein solution.

  • Self-Validating Control: Perform a parallel blank titration of methyl lysinate into the buffer alone to correct for inner-filter effects and dilution-induced baseline shifts.

  • Data Correction: Because the pKa​ of the α -amino group is ~7.2, calculate the exact fraction of the doubly protonated species at pH 7.4 using the Henderson-Hasselbalch equation. Plot the corrected ligand concentration against the integrated area of the fluorescence spectra.

  • Thermodynamic Extraction: Fit the data to a single-site binding isotherm to extract the dissociation constant ( Kd​ ). Calculate ΔG∘=−RTln(1/Kd​) .

Thermodynamics of Self-Assembly in Lysine-Based Surfactants

When methyl lysinate is functionalized via -acylation with fatty acids (e.g., lauroyl, myristoyl, palmitoyl), it forms biocompatible cationic surfactants. The thermodynamics of their self-assembly in aqueous solutions are dictated by the balance between the hydrophobic effect of the acyl chain and the electrostatic repulsion of the protonated α -amino groups [2].

Krafft Temperature ( Tk​ ) and Micellization

The Krafft point represents the temperature at which the solubility of the surfactant monomer equals the Critical Micelle Concentration (CMC). For -lauroyl and myristoyl lysine methyl esters, the Krafft temperatures are below room temperature (16.5 °C and 18.8 °C, respectively), indicating spontaneous micellization at standard conditions. However, extending the hydrophobic tail to a palmitoyl chain increases the Tk​ to 28.2 °C, transitioning the thermodynamics from an entropically favored solution state to an enthalpically driven crystalline precipitate at room temperature [2].

Micellization Start Nε-acyl LME Monomers in Aqueous Solution TempCheck Temperature vs. Krafft Point (Tk) Start->TempCheck Increase Concentration Precipitate Hydrated Solid Crystals (Phase Separation) TempCheck->Precipitate T < Tk Micelles Thermodynamically Stable Micelles TempCheck->Micelles T > Tk (Spontaneous Self-Assembly)

Phase behavior and micellization thermodynamics of Nε-acyl lysine methyl ester surfactants.

Protocol 2: Thermodynamic Profiling of Micellization via Conductivity
  • Sample Preparation: Prepare a series of -acyl lysine methyl ester solutions in ultrapure water ranging from 0.1 mM to 20 mM.

  • Temperature Control: Equilibrate the samples in a thermostated water bath starting at 10 °C.

  • Conductivity Measurement: Measure the specific conductivity ( κ ) of each solution.

  • Krafft Point Determination: Slowly ramp the temperature (1 °C/min). The Tk​ is identified as the sharp inflection point in the conductivity vs. temperature curve where the solid surfactant rapidly dissolves to form micelles.

  • CMC Calculation: At a constant temperature above Tk​ (e.g., 30 °C), plot κ against surfactant concentration. The intersection of the two linear segments (pre-micellar and post-micellar) yields the CMC. The standard free energy of micellization ( ΔGmic∘​ ) can then be calculated using ΔGmic∘​=(1+β)RTln(Xcmc​) , where β is the degree of counterion binding.

Chemical Reactivity Thermodynamics: Glycation Pathways

In aqueous environments, the unshielded amino groups of methyl lysinate are highly susceptible to nucleophilic attack by reactive dicarbonyls like methylglyoxal (MGO) and glyoxal (GO). This is a critical thermodynamic model for advanced glycation end-product (AGE) formation in vivo.

The reaction thermodynamics are highly temperature-dependent. At 37 °C, the formation of -carboxyethyllysine (CEL) and -carboxymethyllysine (CML) is slow and thermodynamically restricted by the stability of intermediate Schiff bases. However, elevating the temperature to 80 °C provides the necessary activation energy to overcome the kinetic barrier of Schiff base degradation, significantly shifting the equilibrium toward the irreversible formation of AGEs [3].

References

  • A proximal pair of positive charges provides the dominant ligand-binding contribution to complement-like domains from the LRP (low-density lipoprotein receptor-related protein) National Center for Biotechnology Information (PMC)[Link]

  • Self Assembly of pH-Sensitive Cationic Lysine Based Surfactants American Chemical Society (ACS Publications)[Link]

  • Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N-Carboxymethyl-Lysine, N-Carboxyethyl-Lysine and N-Hydroxymethyl-Lysine ResearchGate[Link]

Exploratory

The Strategic Role of Methyl Lysinate in Early-Stage Peptide Synthesis: A Mechanistic and Methodological Guide

Executive Summary In the complex landscape of early-stage peptide synthesis, the zwitterionic nature of native amino acids presents significant solubility and reactivity bottlenecks. For L-lysine—an essential amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of early-stage peptide synthesis, the zwitterionic nature of native amino acids presents significant solubility and reactivity bottlenecks. For L-lysine—an essential amino acid with dual primary amines—masking the C-terminal carboxylic acid is a non-negotiable prerequisite for controlled chain elongation. This whitepaper provides an in-depth technical analysis of methyl lysinate (L-Lysine methyl ester). By exploring the causality behind its chemical behavior, orthogonal protection strategies, and self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights required to optimize synthetic yields and maintain stereochemical integrity.

Mechanistic Causality: The "Why" Behind Methyl Esterification

The decision to utilize methyl lysinate (CAS 687-64-9) rather than a free L-lysine derivative is driven by fundamental thermodynamic and kinetic principles[1]:

  • Solubility Enhancement via Zwitterion Neutralization: Native L-lysine exists as a zwitterion at neutral pH, severely limiting its partition coefficient in polar aprotic organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Methyl esterification neutralizes the carboxylate anion, drastically increasing organic solubility. This ensures homogeneous reaction kinetics during solution-phase peptide synthesis (SPPS)[].

  • Prevention of Autocatalytic Oligomerization: A free C-terminus can undergo unintended activation and self-condensation during coupling cycles. The methyl ester acts as a robust protecting group that remains stable under standard Fmoc/Boc deprotection conditions, ensuring that peptide bond formation strictly occurs at the designated Nα or Nε amino groups[3].

  • Pharmacokinetic Modulation: In drug development, retaining the C-terminal methyl ester in the final peptide can serve as a prodrug strategy. The ester increases membrane permeability and hydrophobicity, making it vulnerable to cleavage by endogenous esterases once inside the target cell[4].

Orthogonal Protection and Regioselective Scaffolding

Lysine’s structural dualism (Nα and Nε amines) necessitates precise regiocontrol. Methyl lysinate serves as the foundational scaffold for orthogonally protected derivatives, such as Nα-Boc-Nε-Fmoc-L-lysine methyl ester[]. This specific modification allows researchers to selectively deprotect one amine under mild basic conditions (Fmoc cleavage via piperidine) while the other remains masked under acid-labile protection (Boc), facilitating complex branched synthesis.

When utilizing unprotected L-methyl lysinate, the intrinsic nucleophilicity of the Nα versus Nε positions can be chemically directed by the choice of coupling reagent. Research demonstrates that the participation of either position can be selectively controlled based on steric hindrance and activation intermediates[5].

Table 1: Influence of Coupling Reagents on Methyl Lysinate Regioselectivity[5]

Coupling ReagentActivation MechanismDominant RegioselectivityYield / Efficiency
Isobutyl chloroformate Mixed Anhydride FormationNon-selective / MixedHigh overall yield across various amino acids
BOP-Cl Phosphinic Chloride ActivationHighly Nα-selective (with bulky AAs)Moderate to High (Nα/Nε ratio up to 20:1)

Visualizing the Orthogonal Workflow

G Lys L-Lysine Ester Methyl Lysinate (H-Lys-OMe) Lys->Ester MeOH, HCl BocFmoc Nα-Boc-Nε-Fmoc-Lys-OMe Ester->BocFmoc Protection DeprotEps Fmoc Cleavage (Piperidine) BocFmoc->DeprotEps DeprotAlpha Boc Cleavage (TFA) BocFmoc->DeprotAlpha CouplingEps Nε-Peptide Extension DeprotEps->CouplingEps Free Nε-amine CouplingAlpha Nα-Peptide Extension DeprotAlpha->CouplingAlpha Free Nα-amine Saponification Ester Hydrolysis (LiOH/H2O) CouplingEps->Saponification CouplingAlpha->Saponification Final C-Terminal Free Acid Saponification->Final Mild Conditions

Orthogonal protection and regioselective extension workflow of methyl lysinate.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, experimental methodologies must be treated as self-validating systems. Below are field-proven protocols detailing the utilization and eventual removal of the methyl ester group.

Protocol 1: Regioselective Nα-Amidation of Unprotected Methyl Lysinate

Objective: To selectively couple an incoming bulky amino acid to the Nα position of L-methyl lysinate, minimizing Nε side reactions.

  • Step 1 (Reagent Preparation): Dissolve L-methyl lysinate dihydrochloride (1.0 eq) and the incoming N-protected bulky amino acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Step 2 (Activation & Causality): Add N,N-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (1.1 eq) and Triethylamine (TEA, 3.0 eq) at 0 °C. Causality: BOP-Cl creates a sterically demanding activation complex. The Nε amine of lysine is less reactive toward this specific bulky intermediate compared to the Nα amine, driving high Nα regioselectivity[5].

  • Step 3 (Execution): Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 12 hours to ensure complete conversion.

  • Step 4 (Self-Validation): Perform LC-MS analysis on the crude mixture. A successful reaction will display an Nα/Nε coupled product ratio of >10:1, validating the steric control of the BOP-Cl reagent[5].

Protocol 2: Mild Saponification (Ester Cleavage) Without Epimerization

Objective: To remove the C-terminal methyl ester to yield a free carboxylic acid without inducing racemization at the α-carbon.

  • Step 1 (Solvent System): Dissolve the protected methyl lysinate peptide (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Causality: Water is the hydrolytic agent, while THF and MeOH prevent peptide aggregation and maintain solubility[6].

  • Step 2 (Base Addition): Cool the solution to 0 °C. Slowly add Lithium Hydroxide (LiOH·H2O, 3.0 eq) dropwise. Causality: LiOH is milder than NaOH. Conducting the reaction at 0 °C kinetically disfavors the abstraction of the α-proton, thereby suppressing epimerization[7].

  • Step 3 (Quenching): Monitor via TLC. Upon consumption of the starting material (typically 2-4 hours), quench the reaction by acidifying to pH 3-4 using 5% aqueous citric acid. Extract with Ethyl Acetate (3x).

  • Step 4 (Self-Validation): Perform Chiral HPLC on the isolated product. A structurally sound protocol must yield <5% of the D-enantiomer, confirming the stereochemical integrity of the C-terminus[7].

Conclusion

Methyl lysinate is far more than a simple building block; it is a strategic tool that dictates the trajectory of early-stage peptide synthesis. By leveraging its solubility profile and regioselective potential, and by employing rigorously validated deprotection protocols, researchers can navigate the complexities of peptide engineering with precision and confidence.

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Foundational

Pharmacokinetics and Bioavailability of Methyl Lysinate Derivatives: A Technical Guide

Executive Summary The optimization of oral bioavailability remains a formidable bottleneck in drug development, particularly for molecules suffering from poor aqueous solubility, low membrane permeability, or extensive f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of oral bioavailability remains a formidable bottleneck in drug development, particularly for molecules suffering from poor aqueous solubility, low membrane permeability, or extensive first-pass metabolism. Derivatization using amino acid esters—specifically methyl lysinate (lysine methyl ester) —has emerged as a highly effective prodrug and formulation strategy[1].

By temporarily masking polar functional groups (such as carboxylic acids) with a methyl ester and leveraging the cationic nature of the lysine side chain, developers can drastically alter a drug's physicochemical properties. This guide explores the mechanistic pharmacokinetics (PK) of methyl lysinate derivatives, detailing their absorption pathways, distribution profiles, and esterase-mediated activation, alongside self-validating experimental protocols for PK evaluation.

Mechanistic Rationale for Methyl Lysinate Derivatization

The selection of methyl lysinate as a promoiety or formulation enhancer is driven by precise structure-activity relationships (SAR) and physiological causality:

  • Lipophilicity Enhancement via Esterification: The conversion of a parent drug's polar groups into a methyl ester increases the partition coefficient (LogP). This structural masking facilitates passive transcellular diffusion across the enterocyte lipid bilayer[2]. The methyl ester is specifically chosen over bulkier alkyl esters (e.g., propyl or butyl) to ensure rapid, sterically unhindered hydrolysis by systemic esterases once absorption is complete[].

  • Transporter-Mediated Influx (PEPT1): Amino acid ester prodrugs are highly recognizable substrates for the intestinal oligopeptide transporter 1 (PEPT1)[4]. By conjugating a drug to methyl lysinate, the molecule hijacks this high-capacity active transport system, bypassing the limitations of passive diffusion and significantly elevating oral bioavailability[5].

  • Charge Distribution and Ion-Pairing: The dual amine groups of lysine (α-amino and ε-amino) allow for versatile conjugation. For instance, -acyl lysine methyl esters exhibit pH-responsive behavior critical for endosomal escape in lipid nanoparticle formulations[6]. Furthermore, derivatives like -deoxycholic acid-L-lysine methyl ester (DCK) act as potent osmotic enhancers, forming hydrophobic ion-pairing complexes that protect parent drugs from premature enzymatic hydrolysis in the gastrointestinal (GI) tract[7].

Pharmacokinetic Profile (ADME)

Absorption: The GI Stability vs. Permeability Paradigm

Ester prodrugs can only enhance oral bioavailability if they survive the hydrolytic environment of the GI tract[2]. Methyl lysinate derivatives must maintain chemical stability at low gastric pH and resist premature cleavage by luminal proteases. Absorption occurs via two primary routes:

  • Active Transport: PEPT1-mediated uptake at the apical membrane of enterocytes.

  • Paracellular/Transcellular Diffusion: Facilitated by the increased lipophilicity of the methyl ester and the transient ion-pairing of the lysine amine.

Distribution: Lipid Nanoparticles and Tissue Tropism

Beyond simple prodrugs, methyl lysinate derivatives are integral to advanced delivery systems like Lysine-Derived Charge-Altering Releasable Transporters (CARTs)[8]. These polycationic systems complex with nucleic acids (mRNA/siRNA). Upon entering physiological pH, the methyl ester undergoes a highly controlled, first-order degradation to a zwitterionic state, altering the nanoparticle's surface charge and dictating specific organ tropism (e.g., lung vs. spleen accumulation)[8].

Metabolism: Esterase-Driven Activation

The pharmacological efficacy of a methyl lysinate prodrug relies on its quantitative conversion back to the active parent drug[4]. Upon entering the portal vein and systemic circulation, the methyl ester bond is rapidly hydrolyzed by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) [].

Excretion

Following esterase cleavage, the parent drug follows its native elimination pathway. The promoiety byproducts—endogenous lysine and trace amounts of methanol—are safely metabolized and excreted via renal filtration, minimizing systemic toxicity.

Pathway Visualization

PK_Pathway GI_Tract Gastrointestinal Tract (Prodrug Administration) PEPT1 PEPT1 Transporter (Apical Membrane) GI_Tract->PEPT1 Solubilization & Survival Enterocyte Enterocyte Intracellular Space (Absorption) PEPT1->Enterocyte Active Influx Esterase Carboxylesterase Hydrolysis (Prodrug Activation) Enterocyte->Esterase Intracellular Cleavage Portal_Vein Portal Vein Transport Enterocyte->Portal_Vein Basolateral Efflux Esterase->Portal_Vein Active Drug Release Systemic Systemic Circulation (Active Drug) Portal_Vein->Systemic Hepatic CES1 Hydrolysis

Figure 1: PEPT1-mediated absorption and esterase-driven activation of methyl lysinate prodrugs.

Quantitative Data Summary

The following table synthesizes representative pharmacokinetic enhancements achieved via methyl lysinate derivatization and related amino acid ester prodrug strategies, demonstrating the profound impact on systemic exposure.

Table 1: Comparative Pharmacokinetic Parameters (Parent Drug vs. Ester Prodrug)

Compound / FormulationStrategy Cmax​ IncreaseAUC IncreaseAbsolute Bioavailability (F%)
Pemetrexed (PMX) Free Drug (Control)BaselineBaseline< 5%
PMX + DCK Ion-Pairing -deoxycholic acid-L-lysine methyl ester2.8-fold3.1-fold~16% (223% relative increase)
Acyclovir Free Drug (Control)BaselineBaseline15 - 20%
Valacyclovir (Reference) L-valyl ester (PEPT1 Target)3.5-fold4.0-fold54 - 63%
Gemcitabine Free Drug (Control)BaselineBaseline< 10% (Extensive GI metabolism)
Amino Acid Ester Prodrug Esterification + PEPT1 TargetVariableVariableImproved GI stability/permeation

Note: Data aggregated from comparative studies on amino acid ester and ion-pairing enhancements[4][5][7].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, PK evaluations of methyl lysinate derivatives must employ self-validating workflows. The inclusion of specific enzymatic and transport inhibitors proves causality rather than mere correlation.

Protocol 1: Caco-2 Cell Permeability Assay with PEPT1 Validation

Purpose: To quantify intestinal permeability and confirm that absorption is actively mediated by the PEPT1 transporter, rather than passive diffusion alone.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (validating monolayer integrity).

  • Preparation: Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered to pH 6.0 (apical) and pH 7.4 (basolateral) to simulate the physiological proton gradient required for PEPT1 function.

  • Dosing & Inhibition (The Self-Validating Step):

    • Test Group: Apply 100 µM of the methyl lysinate prodrug to the apical chamber.

    • Control Group: Apply 100 µM of the prodrug + 5 mM Glycylsarcosine (Gly-Sar) (a known competitive inhibitor of PEPT1).

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Replace with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ). A significant reduction of Papp​ in the Gly-Sar control group definitively proves PEPT1-mediated transport.

Protocol 2: In Vitro Plasma Stability and Activation Assay

Purpose: To evaluate the metabolic stability of the methyl ester bond and confirm that its cleavage is driven by enzymatic hydrolysis (carboxylesterases) rather than chemical instability.

  • Matrix Preparation: Pre-incubate pooled human plasma (or liver microsomes) at 37°C in a shaking water bath.

  • Inhibition Setup (The Self-Validating Step):

    • Active Matrix: Untreated plasma.

    • Inhibited Matrix: Plasma pre-treated with 1 mM Bis-p-nitrophenyl phosphate (BNPP) , a potent, broad-spectrum carboxylesterase inhibitor, for 15 minutes.

    • Chemical Control: Phosphate-buffered saline (PBS) at pH 7.4.

  • Reaction Initiation: Spike the methyl lysinate prodrug into all three matrices to a final concentration of 10 µM.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the prodrug and the appearance of the parent drug.

  • Interpretation: Rapid degradation in the active matrix, coupled with stability in both the BNPP-inhibited matrix and PBS, confirms that activation is strictly esterase-dependent[1][].

Experimental Workflow Visualization

Workflow A Synthesis & Purification B Caco-2 Permeability A->B Validated Prodrug C Plasma Stability B->C PEPT1 Confirmed D In Vivo PK (Rodent) C->D Esterase Cleavage E LC-MS/MS Quantification D->E Plasma Sampling

Figure 2: Standardized experimental workflow for evaluating prodrug pharmacokinetics.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Using L-Lysine Methyl Ester

Introduction: Strategic Considerations for Solution-Phase Peptide Synthesis with L-Lysine Methyl Ester In the landscape of peptide synthesis, the choice between solid-phase and solution-phase methodologies is dictated by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Considerations for Solution-Phase Peptide Synthesis with L-Lysine Methyl Ester

In the landscape of peptide synthesis, the choice between solid-phase and solution-phase methodologies is dictated by the specific goals of the synthetic campaign. While solid-phase peptide synthesis (SPPS) offers advantages in automation and ease of purification for longer peptides, solution-phase synthesis provides greater flexibility, scalability, and the ability to purify intermediates, making it an ideal choice for the synthesis of short peptides, peptide fragments, and custom-designed dipeptides.[1] The use of L-lysine methyl ester as a starting material inherently directs the synthesis towards a solution-phase approach. Its free α-amino group serves as the nucleophile, while the methyl ester protects the C-terminus from participating in the reaction.

L-lysine presents a unique synthetic challenge due to the presence of two amino groups: the α-amino group at the chiral center and the ε-amino group in the side chain.[2] To achieve selective peptide bond formation at the α-amino group, the ε-amino group must be temporarily masked with a protecting group. This application note provides a comprehensive guide to the strategic planning and execution of a peptide coupling reaction using L-lysine methyl ester, focusing on the widely employed orthogonal protecting group strategy and common coupling methodologies.

The Orthogonal Protection Strategy: A Cornerstone of Success

The principle of orthogonal protection is fundamental to successful peptide synthesis. It involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[3] For the synthesis of a dipeptide using L-lysine methyl ester, a typical orthogonal strategy is illustrated below:

Functional GroupProtecting GroupAbbreviationCleavage Condition
α-Amino Group (of coupling partner)tert-ButoxycarbonylBocMild Acid (e.g., TFA)
ε-Amino Group (of L-lysine)BenzyloxycarbonylZ or CbzHydrogenolysis (H₂/Pd/C)
α-Carboxyl Group (of L-lysine)Methyl Ester-OMeSaponification (Base, e.g., NaOH)

This strategy ensures that the peptide bond forms exclusively between the activated carboxyl group of the Nα-Boc-protected amino acid and the free α-amino group of the Nε-Z-protected L-lysine methyl ester.

G cluster_0 Reactant 1: N-protected Amino Acid cluster_1 Reactant 2: L-Lysine Methyl Ester Derivative cluster_2 Coupling Reagents cluster_3 Protected Dipeptide AA_Boc Boc-AA-OH Coupling DCC/HOBt or HATU/DIPEA AA_Boc->Coupling Lys_Z_OMe H₂N-Lys(Z)-OMe Lys_Z_OMe->Coupling Dipeptide Boc-AA-Lys(Z)-OMe Coupling->Dipeptide Peptide Bond Formation

Figure 1: Workflow for the coupling of an N-Boc protected amino acid with Nε-Z-L-lysine methyl ester.

Mechanism of Peptide Bond Formation: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction that is not spontaneous under normal conditions. Therefore, the carboxyl group of the incoming amino acid must first be activated to make it more susceptible to nucleophilic attack by the amino group of the other.[1] This is achieved using coupling reagents.

Carbodiimide-Mediated Coupling (DCC/HOBt)

Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent. In the presence of a carboxylic acid, DCC forms a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct. To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less reactive but also less prone to racemization and side reactions.[4][5]

G RCOOH Boc-AA-OH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DCU DCU (Byproduct) O_acylisourea->DCU HOBt HOBt Dipeptide Dipeptide HOBt_ester->Dipeptide + H₂N-Lys(Z)-OMe Lys_NH2 H₂N-Lys(Z)-OMe

Figure 2: Simplified mechanism of DCC/HOBt mediated peptide coupling.

Uronium/Aminium Salt-Based Coupling (HATU/DIPEA)

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and produce rapid coupling with minimal racemization.[6][7] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to a carboxylate. This carboxylate then attacks HATU to form a highly reactive OAt-active ester, which readily reacts with the amine component to form the peptide bond.[6][8]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a model dipeptide, Boc-Ala-Lys(Z)-OMe, using both DCC/HOBt and HATU/DIPEA coupling methods.

Materials:

  • Nα-Boc-L-Alanine (Boc-Ala-OH)

  • Nε-Z-L-Lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Peptide Coupling using DCC/HOBt
  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve H-Lys(Z)-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt and stir at room temperature for 15-20 minutes to liberate the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled Boc-Ala-OH solution and stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Coupling Reaction:

    • Add the free amine solution from step 1 to the activated acid mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Peptide Coupling using HATU/DIPEA
  • Reactant Preparation:

    • In a round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent), H-Lys(Z)-OMe·HCl (1.0 equivalent), and HATU (1.0-1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5-3.0 equivalents) to the reaction mixture.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography as described in Protocol 1.

Deprotection of the Dipeptide Methyl Ester

To obtain the final, unprotected dipeptide, a two-step deprotection process is required.

Protocol 3: Saponification of the Methyl Ester
  • Dissolve the purified protected dipeptide (Boc-Ala-Lys(Z)-OMe) in a mixture of methanol and water.

  • Add 1 M NaOH (1.2 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.[3]

  • Carefully neutralize the mixture with 1 M HCl to pH ~7 and then concentrate under reduced pressure to remove the methanol.

  • The resulting aqueous solution containing Boc-Ala-Lys(Z)-OH can be used directly in the next step or lyophilized after acidification and extraction.

Note on Racemization: Saponification, especially under harsh conditions, can lead to racemization at the C-terminal amino acid residue.[9][10] It is crucial to use mild conditions (e.g., low temperature, minimal excess of base) and monitor the reaction closely.

Protocol 4: Final Deprotection (Hydrogenolysis and Acidolysis)
  • Dissolve the product from Protocol 3 (Boc-Ala-Lys(Z)-OH) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC). This step removes the Z group.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To remove the Boc group, dissolve the residue in a minimal amount of DCM and add an excess of Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Remove the TFA and solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the final dipeptide, Ala-Lys, as a TFA salt.

  • Centrifuge and decant the ether. Dry the product under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized dipeptide should be confirmed by analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure and assess purity. Diastereomeric purity can also be assessed by NMR.[11][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield Incomplete activation of the carboxylic acid; Steric hindrance; Impure reagents or solvents.Ensure anhydrous conditions; Increase reaction time or temperature slightly; Use a more powerful coupling reagent like HATU; Purify reagents and solvents.
Formation of Byproducts Racemization during activation; Side reactions of the protecting groups.Use HOBt or HOAt with carbodiimides; Use milder coupling conditions; Ensure the chosen protecting groups are stable to the reaction conditions.
Incomplete Deprotection Inactive catalyst (for hydrogenolysis); Insufficient deprotection reagent or time.Use fresh Pd/C catalyst; Ensure a proper hydrogen atmosphere; Increase the reaction time or amount of deprotection reagent.
Racemization during Saponification Harsh basic conditions (high temperature, excess base).Perform saponification at 0°C to room temperature; Use a slight excess of base (e.g., 1.1-1.2 eq.); Monitor the reaction closely to avoid prolonged exposure to base.

Conclusion

The solution-phase coupling of L-lysine methyl ester is a robust and versatile method for the synthesis of lysine-containing dipeptides. A thorough understanding of orthogonal protection strategies, the mechanisms of coupling reagents, and careful execution of the experimental protocols are paramount to achieving high yields and purity. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully synthesize custom dipeptides for a wide range of applications.

References

  • BenchChem. (2025). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine.
  • BenchChem. (2025). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2561.
  • Wikipedia. (2024). Peptide synthesis.
  • Góngora-Benítez, M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Scientific Reports.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Isidro-Llobet, A., et al. (2017).
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
  • Li, P., et al. (2014). Influence of Nε-Protecting Groups on the Protease-Catalyzed Oligomerization of l-Lysine Methyl Ester. Biomacromolecules.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Chemistry Explained. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Benoiton, L. (1964). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry.
  • Aurelio, L., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Garcia, M., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids.
  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid.
  • BenchChem. (2025).
  • Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. In Methods in Enzymology (Vol. 289, pp. 46-68). Academic Press.
  • Lanieri, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. Molecules.
  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides.
  • Google Patents. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • SciSpace. (2022, August 4). AMINO ACIDS AND PEPTIDES: II.
  • Orellana, A., et al. (1995). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Explained. (2023, February 2). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube.
  • Google Patents. (n.d.).
  • Hardy, P. M., & Lingham, I. N. (1983). Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.-phenylglycine units. The Journal of Organic Chemistry.
  • Hardy, P. M., & Lingham, I. N. (1983). Studies on the diastereoisomeric and conformational aspects of benzoyl dipeptide esters, as a means of assessing racemisation using nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.
  • Chem-Impex. (n.d.). Nα-Fmoc-L-lysine methyl ester hydrochloride.
  • Varkhedkar, K., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
  • Pathak, T. P., et al. (2010). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters.
  • Organic Syntheses. (2015).
  • Kestemont, D., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal.
  • Ohfune, Y., & Horikawa, M. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.).
  • Domínguez, B., et al. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
  • Li, C., et al. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.

Sources

Application

Enzymatic hydrolysis of methyl lysinate by trypsin and proteases

Application Note: Enzymatic Hydrolysis of Methyl Lysinate by Trypsin and Serine Proteases Subtitle: Kinetic Profiling, Mechanistic Causality, and Standardized Assay Protocols Executive Summary Methyl lysinate (L-lysine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Hydrolysis of Methyl Lysinate by Trypsin and Serine Proteases Subtitle: Kinetic Profiling, Mechanistic Causality, and Standardized Assay Protocols

Executive Summary

Methyl lysinate (L-lysine methyl ester, LME) and its N-alpha-blocked derivatives serve as highly specific synthetic substrates for trypsin and trypsin-like serine proteases. Because trypsin exhibits stringent specificity for the positively charged side chains of basic amino acids (lysine and arginine) at the P1 position, the esterification of the carboxyl group provides a highly sensitive, rapid means to quantify proteolytic activity. This application note details the mechanistic principles of ester hydrolysis by trypsin, summarizes key kinetic parameters, and provides self-validating experimental protocols designed for rigorous drug development and enzymatic characterization workflows.

Mechanistic Causality of Ester Hydrolysis

Trypsin catalyzes the hydrolysis of ester bonds via a classic ping-pong bi-bi mechanism utilizing its Ser195-His57-Asp102 catalytic triad. The process is defined by the following sequence:

  • Michaelis Complex Formation: The basic side chain of methyl lysinate docks into the deep, negatively charged S1 pocket of trypsin, stabilized by Asp189.

  • Nucleophilic Attack: Ser195 attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Acylation: The intermediate collapses, releasing methanol as the first product and leaving an acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by His57, attacks the acyl-enzyme complex, releasing the free lysine derivative and regenerating the active enzyme.

Causality in Reaction Kinetics: For specific ester substrates like methyl lysinate and its extended derivatives, the rate-determining step is strictly the deacylation of the acyl-enzyme intermediate[1]. This contrasts with amide substrates, where acylation is typically rate-limiting. Furthermore, extending the aminoacyl group of the substrate (e.g., adding a glycine residue to form N-acetyl-glycyl-L-lysine methyl ester) greatly enhances the deacylation rate constant ( kcat​ )[1]. This phenomenon is driven by an "induced fit" mechanism: the extended substrate binds to enzyme subsites adjacent to the active site, inducing additional hydrogen bonding that optimizes the geometry for water attack during deacylation[1].

TrypsinCatalysis E Trypsin (E) ES Michaelis Complex (ES) E->ES + Substrate S Methyl Lysinate (S) S->ES TI Tetrahedral Intermediate ES->TI Ser195 Attack AcE Acyl-Enzyme (E-Ac) + Methanol TI->AcE His57 H+ Transfer P Lysine Product (P) + Trypsin (E) AcE->P H2O Hydrolysis (Rate-Limiting)

Caption: Trypsin-catalyzed ester hydrolysis mechanism via an acyl-enzyme intermediate.

Kinetic Profiling & Data Summary

The kinetic behavior of trypsin is highly dependent on the ionization state of the enzyme and the substrate. Trypsin possesses an ionizable group with a pKa of ~10.4 that must be protonated for full activity[2]. While the optimal pH for trypsin activity is generally around 8.0, operating at high pH introduces a critical experimental artifact: the spontaneous alkaline hydrolysis of the ester substrate[3].

To mitigate this, chemoenzymatic applications—such as the stereospecific resolution of DL-lysine methyl ester using immobilized trypsin—are often shifted to a slightly acidic pH (e.g., pH 5.5 to 6.0), where spontaneous hydrolysis is negligible but the enzyme retains sufficient activity[3].

Table 1: Representative Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Lysine Derivatives

Substrate Km​ (mM) kcat​ ( s−1 )Rate-Limiting StepReference
N-alpha-benzoyl-L-lysinamide4.61.9Acylation[2]
N-alpha-tosyl-L-lysine methyl ester (TLME)~0.1 - 0.5~10 - 20Deacylation[2],[4]
N-acetyl-glycyl-L-lysine methyl esterEnhancedEnhancedDeacylation[1]

Note: Exact values are highly dependent on temperature, ionic strength, and the presence of competitive nucleophiles.

Experimental Protocols

Protocol A: Continuous pH-Stat Titration Assay for Trypsin Kinetics

Because the hydrolysis of methyl lysinate releases a proton at pH 8.0 (due to the ionization of the newly formed carboxylic acid), the reaction velocity can be quantified continuously by titrating with a standardized NaOH solution.

Self-Validating Design: This protocol includes a blank titration step to quantify and subtract the baseline spontaneous hydrolysis rate of the ester, ensuring absolute trustworthiness of the calculated kcat​ .

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve L-lysine methyl ester (or TLME) in 1 mM HCl to a stock concentration of 50 mM. Causality: The weakly acidic environment prevents spontaneous alkaline auto-hydrolysis of the ester bond during storage[3]. Keep on ice.

  • System Equilibration: To a thermostated reaction vessel at 25°C, add 10 mL of an unbuffered saline solution (0.1 M NaCl) containing 20 mM CaCl₂. Causality: Calcium ions bind to a specific structural loop in trypsin, stabilizing its active conformation and preventing autolytic degradation. A strong buffer is omitted because it would mask the pH change required for the assay.

  • Baseline Establishment: Adjust the pH of the vessel to exactly 8.0 using 0.01 M NaOH. Add the desired volume of substrate stock. Monitor the pH for 3 minutes to record the baseline spontaneous hydrolysis rate.

  • Enzyme Initiation: Inject trypsin to a final concentration of 1–5 µg/mL.

  • Data Acquisition: Using an automated pH-stat, titrate the reaction with 0.01 M NaOH to maintain a continuous pH of 8.0. Record the volume of NaOH added over time.

  • Analysis: The initial velocity ( v0​ ) is directly proportional to the rate of NaOH addition. Calculate Km​ and kcat​ using standard Michaelis-Menten non-linear regression.

AssayWorkflow Step1 1. Substrate Preparation Dissolve LME in 1 mM HCl (Ice) Step2 2. System Equilibration Thermostat to 25°C, 0.1M NaCl + 20mM CaCl2 Step1->Step2 Step3 3. Baseline Validation Measure spontaneous hydrolysis at pH 8.0 Step2->Step3 Step4 4. Enzyme Initiation Inject Trypsin (1-5 µg/mL) Step3->Step4 Step5 5. pH-Stat Monitoring Titrate with 0.01M NaOH to maintain pH 8.0 Step4->Step5 Step6 6. Kinetic Analysis Calculate v0, Km, and kcat Step5->Step6

Caption: Workflow for the continuous pH-stat titration assay of methyl lysinate.

Protocol B: Chemoenzymatic Resolution of DL-Lysine Methyl Ester

Trypsin's strict stereospecificity can be exploited to resolve racemic mixtures of chemically synthesized amino acids. Trypsin exclusively hydrolyzes the L-enantiomer, leaving D-lysine methyl ester intact[3].

Step-by-Step Methodology:

  • Enzyme Immobilization: Couple trypsin onto an amine porous silica support activated with glutaraldehyde to enhance stability and allow for enzyme recycling[3].

  • Reaction Setup: Prepare a 100 mM solution of DL-lysine methyl ester in a weak phosphate buffer. Adjust the pH to 5.5 - 6.0. Causality: Operating at pH 5.5-6.0 suppresses the spontaneous hydrolysis of the SL-lysine methyl ester, ensuring that all hydrolysis observed is stereospecifically driven by the enzyme[3].

  • Incubation: Add the immobilized trypsin to the substrate solution and incubate at 30°C under gentle agitation.

  • Separation: Once the reaction reaches 50% conversion (indicating complete hydrolysis of the L-enantiomer), filter out the immobilized enzyme. The resulting mixture contains free L-lysine and unreacted D-lysine methyl ester, which can be easily separated via ion-exchange chromatography or differential precipitation[5].

References

  • Source: National Institutes of Health (NIH)
  • Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds Source: ResearchGate URL
  • Production of L-lysine by immobilized trypsin.
  • Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates Source: ASM Journals URL
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Notes &amp; Protocols: Incorporation of Methyl Lysinate into Self-Assembling Hydrogels for pH-Responsive Drug Delivery

Authored by: A Senior Application Scientist Introduction: The Strategic Role of Lysine Derivatives in Smart Biomaterials Self-assembling peptide-based hydrogels represent a frontier in biomaterials, prized for their bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Lysine Derivatives in Smart Biomaterials

Self-assembling peptide-based hydrogels represent a frontier in biomaterials, prized for their biocompatibility, high water content, and structural resemblance to the native extracellular matrix (ECM)[1][2]. These features make them exceptional candidates for applications in tissue engineering, 3D cell culture, and controlled drug delivery[3][4][5][6]. The elegance of these systems lies in their bottom-up formation, where simple peptide building blocks spontaneously organize into complex, functional nanofibrous networks driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking[7][8].

This guide focuses on the strategic incorporation of methyl lysinate , a methyl ester derivative of the amino acid L-lysine, into self-assembling peptide hydrogels. The lysine residue is particularly valuable due to its primary amine side chain, which provides a handle for pH-responsiveness. In acidic environments, this amine group becomes protonated (-NH3+), introducing electrostatic repulsion that can influence fiber assembly and hydrogel stability[9]. By esterifying the C-terminal carboxylic acid to form methyl lysinate, we modify the molecule's overall charge, pKa, and hydrophobicity. This subtle modification can be leveraged to fine-tune the self-assembly process, enhance drug loading capabilities, and engineer hydrogels that exhibit sharp, predictable responses to pH changes characteristic of specific physiological or pathological microenvironments, such as tumors or sites of infection[10][11][12].

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to understand, synthesize, and characterize methyl lysinate-containing hydrogels as a platform for pH-triggered therapeutic release.

Part 1: The Chemistry of Self-Assembly with Methyl Lysinate

The self-assembly of short peptides into a hydrogel is a thermodynamically driven process governed by a delicate balance of intermolecular forces. The incorporation of methyl lysinate introduces specific functionalities that contribute to this balance.

  • Hydrophobic Drivers & N-Terminal Capping: Short peptides often require an N-terminal capping group, such as Fluorenylmethyloxycarbonyl (Fmoc), to enhance hydrophobicity and introduce π-π stacking interactions. These aromatic interactions are a primary driving force for the initial aggregation and formation of nanofibers[8][13].

  • Hydrogen Bonding: The peptide backbone provides amide and carbonyl groups that form extensive hydrogen bond networks, lending stability and a β-sheet-like structure to the assembled nanofibers[14].

  • The Role of the Lysine Side Chain: The ε-amino group of the lysine side chain is the key to pH-responsiveness. At physiological pH (~7.4), this group is protonated, carrying a positive charge. In a co-assembled system, this charge can be used to interact with negatively charged drugs or to create a charged surface that interacts with bacterial membranes[13][15].

  • The Methyl Ester Modification: By converting the C-terminal carboxylate to a methyl ester, the negative charge at neutral pH is removed. This modification increases the overall hydrophobicity of the peptide monomer, which can lower the critical gelation concentration (CGC) – the minimum concentration required to form a stable hydrogel[7]. This also shifts the isoelectric point of the peptide, altering the pH range over which gelation can be effectively triggered.

Below is a diagram illustrating the key molecular interactions that drive the self-assembly process.

SelfAssembly cluster_Monomers Molecular Building Blocks cluster_Interactions Driving Forces cluster_Structures Hierarchical Structures Monomer1 Fmoc-Peptide-Lys(Me) PiStack π-π Stacking (Fmoc Groups) Monomer1->PiStack Hydrophobic Hydrophobic Interactions (Alkyl/Aromatic Residues) Monomer1->Hydrophobic Monomer2 Fmoc-Peptide-Lys(Me) Hbond Hydrogen Bonding (Peptide Backbone) Monomer2->Hbond Fiber Nanofiber Formation (β-Sheet Assembly) PiStack->Fiber Hbond->Fiber Hydrophobic->Fiber Network 3D Hydrogel Network (Fiber Entanglement) Fiber->Network

Caption: Molecular driving forces for peptide self-assembly.

Part 2: Experimental Protocols

These protocols provide a step-by-step guide for creating and characterizing a pH-responsive hydrogel using a model peptide, Fmoc-Phenylalanine-Methyl Lysinate (Fmoc-F-K(OMe)).

2.1 Materials and Reagents
Reagent/MaterialRecommended GradeRationale for Selection
Fmoc-Phe-OHPeptide Synthesis Grade (>99%)Starting material for peptide synthesis. High purity is crucial.
L-Lysine Methyl Ester dihydrochlorideSynthesis Grade (>98%)Provides the core pH-responsive element with a protected C-terminus.
HBTU (or similar coupling agent)Peptide Synthesis GradeEfficiently activates the carboxylic acid for amide bond formation.
DIPEAPeptide Synthesis GradeA non-nucleophilic base required for the coupling reaction.
Dimethylformamide (DMF)Anhydrous, <50 ppm waterThe primary solvent for peptide synthesis; must be dry to prevent side reactions.
Phosphate Buffered Saline (PBS)10x concentrate, sterileUsed to prepare the final buffer for gelation at physiological pH.
Deionized Water (ddH₂O)18.2 MΩ·cmEssential for preparing all aqueous solutions to avoid ionic contaminants.
Model Drug (e.g., Doxorubicin HCl)>98% PurityA commonly used, fluorescent anti-cancer drug for release studies.
2.2 Protocol 1: Hydrogel Formation via pH Switch

This protocol utilizes a change in pH to trigger the self-assembly of the peptide into a hydrogel. This is a common and effective method for preparing peptide hydrogels in a controlled manner[1][16].

Rationale: The peptide is first dissolved in a slightly basic solution or an organic solvent to ensure it is fully solubilized as individual molecules (monomers). The addition of a neutral buffer rapidly changes the pH, neutralizing charges and reducing solubility, which triggers the self-assembly into a nanofibrous network.

Procedure:

  • Peptide Stock Preparation:

    • Accurately weigh 10 mg of the lyophilized Fmoc-F-K(OMe) peptide into a sterile 2 mL glass vial.

    • Add 200 µL of 0.5% (v/v) aqueous NaOH solution.

    • Gently vortex or sonicate the vial for 2-5 minutes until the peptide is completely dissolved, resulting in a clear solution. This is the peptide stock solution.

    • Critical Step: Ensure complete dissolution. Any remaining solid material consists of pre-formed aggregates that will lead to a non-homogenous hydrogel.

  • Triggering Gelation:

    • In a separate vial, prepare 800 µL of 1X PBS (pH 7.4).

    • Carefully add the 200 µL of peptide stock solution to the 800 µL of PBS.

    • DO NOT VORTEX OR SHAKE. Gently swirl the vial once or allow it to sit undisturbed.

    • Let the vial stand at room temperature. Gelation should be observed within 5-30 minutes.

  • Confirmation of Gelation:

    • Confirm the formation of a stable, self-supporting hydrogel by inverting the vial. The gel should not flow[17].

Workflow start Start: Weigh Lyophilized Peptide dissolve 1. Dissolve Peptide in dilute NaOH (pH > 10) start->dissolve mix 3. Add Peptide Stock to PBS (Triggers pH Switch) dissolve->mix prepare_buffer 2. Prepare 1X PBS (pH 7.4) prepare_buffer->mix gelation 4. Incubate at RT (Self-Assembly Occurs) mix->gelation confirm 5. Confirm Gelation (Inversion Test) gelation->confirm end End: Stable Hydrogel confirm->end DrugRelease pH-Responsive Drug Release Mechanism cluster_low_ph Low pH (e.g., 5.5) cluster_high_ph Neutral pH (e.g., 7.4) LowPH_Gel Hydrogel Network - Lysine side chains protonated (-NH3+) - Electrostatic repulsion leads to compact structure - Drug is retained LowPH_Release Slow Drug Release LowPH_Gel->LowPH_Release HighPH_Gel Hydrogel Network - Lysine side chains deprotonated (-NH2) - Network relaxation/swelling - Drug can diffuse out HighPH_Release Accelerated Drug Release HighPH_Gel->HighPH_Release Trigger Environmental pH Trigger->LowPH_Gel Acidic Trigger->HighPH_Gel Neutral

Caption: pH-responsive drug release from the hydrogel.

Part 3: Concluding Remarks and Future Perspectives

The incorporation of methyl lysinate into self-assembling peptide systems provides a robust and tunable platform for creating "smart" hydrogels. By understanding the fundamental principles of self-assembly and the specific role of the lysine side chain, researchers can design materials with tailored mechanical properties and predictable, stimulus-responsive behavior. The protocols outlined here serve as a foundational guide for exploring these systems. Future work can involve co-assembling methyl lysinate peptides with other functional peptides to create multi-stimuli-responsive gels (e.g., temperature and pH) or to incorporate specific cell-adhesion motifs for tissue engineering applications.[18][19] The inherent biocompatibility and biodegradability of these peptide-based materials position them as highly promising candidates for the next generation of advanced drug delivery systems and regenerative medicine.[15][20][21]

References
  • Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity. (2024). RSC Advances.
  • Watkins, K. E., & Chen, R. (2015). pH-responsive, lysine-based hydrogels for the oral delivery of a wide size range of molecules. International Journal of Pharmaceutics, 479(1), 123-130. [Link]

  • Aulisa, L., et al. (2021). Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications. International Journal of Molecular Sciences, 22(11), 5898. [Link]

  • Nagy, K. J., & Tsonchev, S. (2012). Role of Sheet-Edge Interactions in β-sheet Self-Assembling Peptide Hydrogels. Biomacromolecules, 13(10), 3296-3304. [Link]

  • Gonzalez-Toro, D. C., et al. (2020). Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation. Polymers, 12(9), 1983. [Link]

  • Li, J., et al. (2023). In Situ Crosslinked Biodegradable Hydrogels Based on Poly(Ethylene Glycol) and Poly(ε-Lysine) for Medical Application. Polymers, 15(13), 2883. [Link]

  • Zong, Q., et al. (2016). A Study on Synthesis and Gelation Capability of Fmoc and Boc Disubstituted Cyclo( L -Lys- L -Lys)s. Chinese Journal of Organic Chemistry. [Link]

  • Li, M., et al. (2021). In situ forming PEG-ε-poly-L-lysine hydrogels with antimicrobial properties for fighting infection. Journal of Materials Chemistry B, 9(31), 6219-6228. [Link]

  • Bioactive hydrogels based on lysine dendrigrafts as crosslinkers: tailoring elastic properties to influence hMSC osteogenic differentiation. (2024). Journal of Materials Chemistry B. [Link]

  • Adhikari, A., et al. (2015). Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. Gels, 1(2), 179-195. [Link]

  • Mondal, S., et al. (2022). A broad-spectrum antibacterial hydrogel based on the synergistic action of Fmoc–phenylalanine and Fmoc–lysine in a co-assembled state. Nanoscale, 14(3), 963-975. [Link]

  • Uritu, C. M., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 517. [Link]

  • Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity. (2024). RSC Advances. [Link]

  • Self-Assembly Peptide based Double-Network Hydrogel. (2007). LifeTein. [Link]

  • Valério, L. G., et al. (2021). Peptide Self-Assembly into Hydrogels for Biomedical Applications Related to Hydroxyapatite. Polymers, 13(16), 2736. [Link]

  • pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

  • Biodegradable pH-responsive hydrogels for controlled dual-drug release. (2015). Journal of Materials Chemistry B. [Link]

  • #012: Three methods to prepare a self-assembled hydrogel. (2017). YouTube. [Link]

  • Hydrogel for Sustained Delivery of Therapeutic Agents. (2024). National Institutes of Health. [Link]

  • Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks. (2022). National Institutes of Health. [Link]

  • Preparation of Mechanically Stable Self-Assembled Peptides Hydrogels. (2024). Journal of Visualized Experiments. [Link]

  • Hydrogels and Their Applications in Targeted Drug Delivery. (2019). National Institutes of Health. [Link]

  • Peptide-directed self-assembly of hydrogels. (2007). National Institutes of Health. [Link]

  • Engineering Hydrogels for Affinity-Based Release of Therapeutic Proteins. (2024). ACS Publications. [Link]

  • Protein-Modulated Stimuli-Responsive Hydrogels Based on Methacrylated Bovine Serum Albumin and pNIPAm: pH- and Temperature-Dependent Drug Release Behavior. (2024). MDPI. [Link]

  • Synthesis, classification and properties of hydrogels: their applications in drug delivery and agriculture. (2020). Journal of Materials Chemistry B. [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. (2023). MDPI. [Link]

  • Controlled Drug-Release from Mesoporous Hydrogels. (2013). Chalmers Publication Library. [Link]

  • Enhancement of Antibacterial and Mechanical Properties of Photocurable ε-Poly-l-lysine Hydrogels by Tannic Acid Treatment. (2021). ACS Applied Bio Materials. [Link]

  • Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. (2018). National Institutes of Health. [Link]

  • Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications. (2023). Soft Matter. [Link]

  • Injectable hydrogels for sustained release of therapeutic agents. (2017). Journal of Controlled Release. [Link]

  • Hydrogels in controlled release formulations: network design and mathematical modeling. (2006). Journal of Controlled Release. [Link]

  • Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties. (2024). MDPI. [Link]

  • Rheological and Self-Healing Behavior of Hydrogels Synthesized from l-Lysine-Functionalized Alginate Dialdehyde. (2023). MDPI. [Link]

  • Smart Self-Assembled Hybrid Hydrogel Biomaterials. (2007). National Institutes of Health. [Link]

  • Self-Assembling Peptide Hydrogels: Design, Mechanisms, Characterization, and Biomedical Applications. (2023). ResearchGate. [Link]

  • Rheological and Self-Healing Behavior of Hydrogels Synthesized from l-Lysine-Functionalized Alginate Dialdehyde. (2023). ResearchGate. [Link]

  • Rheological and Self-Healing Behavior of Hydrogels Synthesized from l-Lysine-Functionalized Alginate Dialdehyde. University of Groningen research portal. [Link]

  • LysSYL-Loaded pH-Switchable Self-Assembling Peptide Hydrogels Promote Methicillin-Resistant Staphylococcus Aureus Elimination and Wound Healing. (2024). Advanced Materials. [Link]

  • Advances in Hydrogel-Based Drug Delivery Systems. (2024). MDPI. [Link]

  • Commercial hydrogel product for drug delivery based on route of administration. (2023). Frontiers in Pharmacology. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl Lysinate via Recrystallization

Welcome to the Technical Support Center for the purification of L-Lysine methyl ester dihydrochloride (commonly referred to as methyl lysinate). This compound is a critical building block in peptide synthesis and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of L-Lysine methyl ester dihydrochloride (commonly referred to as methyl lysinate). This compound is a critical building block in peptide synthesis and pharmaceutical development. However, its purification is notoriously challenging due to its extreme hygroscopicity and tendency to undergo liquid-liquid phase separation (commonly known as "oiling out")[1][2].

This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting strategies to help you achieve high-purity crystalline products[3][4].

Part 1: Standard Operating Procedure (SOP) for Recrystallization

The free base of methyl lysinate is unstable and prone to intermolecular cyclization or polymerization. Therefore, it is exclusively isolated as a dihydrochloride salt[3][5]. The following protocol utilizes a solvent/antisolvent system designed to maximize yield while preventing ester hydrolysis.

Step-by-Step Methodology
  • Preparation: Ensure all glassware is oven-dried. L-Lysine methyl ester dihydrochloride is highly hygroscopic; ambient moisture will drastically lower your yield and introduce water, which can catalyze the hydrolysis of the ester back to L-lysine[1][6].

  • Dissolution: Transfer the crude L-lysine methyl ester dihydrochloride to a round-bottom flask. Add a minimum volume of anhydrous methanol (approx. 1.5–2.0 mL per gram of crude) and warm gently to 40 °C until complete dissolution is achieved[3]. Causality: Methanol is chosen because it easily solvates the polar dihydrochloride salt without requiring excessive heat, which could degrade the ester.

  • Hot Filtration (Optional): If insoluble impurities (e.g., unreacted lysine or polymerized byproducts) are present, perform a hot gravity filtration into a pre-warmed receiving flask.

  • Antisolvent Addition: Remove the solution from the heat source. Slowly add anhydrous diethyl ether (or ethyl acetate) dropwise while stirring continuously. Stop adding the antisolvent the moment the solution becomes faintly turbid (the cloud point).

  • Clarification & Nucleation: Warm the flask slightly (just until the turbidity clears) to ensure you are starting from a homogeneous supersaturated state. Allow the flask to cool undisturbed to room temperature. Causality: Undisturbed, slow cooling favors primary nucleation and the formation of a rigid crystal lattice, which naturally excludes impurities[4].

  • Maximum Precipitation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to drive the equilibrium toward maximum precipitation[5].

  • Isolation: Filter the crystals via vacuum filtration. Critical: Perform this step under an inverted funnel with a positive flow of dry nitrogen gas to prevent the hygroscopic crystals from absorbing atmospheric moisture and turning into a sticky paste[1].

  • Washing & Drying: Wash the filter cake with a small volume of ice-cold diethyl ether. Immediately transfer the crystals to a vacuum desiccator containing a strong desiccant (e.g., phosphorus pentoxide or silica gel) and dry to constant weight.

Workflow N1 Crude Methyl Lysinate (Dihydrochloride) N2 Dissolution (Min. Anhydrous MeOH, 40°C) N1->N2 N3 Antisolvent Addition (Et2O or EtOAc until turbid) N2->N3 Filter if insoluble particles present N4 Controlled Cooling (Room Temp -> 0-4°C) N3->N4 Seed crystals (Optional) N5 Filtration (Under N2 blanket) N4->N5 Crystal lattice formation N6 Vacuum Drying (Over Desiccant) N5->N6 Cold antisolvent wash N7 Pure L-Lysine Methyl Ester Dihydrochloride N6->N7

Workflow for the solvent/antisolvent recrystallization of methyl lysinate.

Part 2: Troubleshooting Guide & FAQs

Q1: Why did my product "oil out" instead of forming crystals?

A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the melting point of your solute-solvent mixture drops below the saturation temperature[2][7]. Instead of forming a solid crystal lattice, the compound separates as a secondary liquid phase (an emulsion)[4].

  • Causality: This is typically caused by (1) adding the antisolvent too rapidly, creating localized zones of extreme supersaturation, or (2) the presence of high levels of impurities that depress the melting point of the target compound[7][8]. Because the resulting oil droplets are highly mobile, they act as an excellent solvent for impurities, defeating the purpose of recrystallization[4].

Q2: How do I recover an oiled-out mixture?

A: Do not attempt to filter an oil. Instead, return the flask to the heat source and add a few drops of your primary solvent (methanol) until the oil dissolves back into a homogeneous solution[7].

  • Allow the solution to cool much more slowly this time.

  • Pro-Tip: Introduce a "seed crystal" of pure L-lysine methyl ester dihydrochloride just above the temperature where oiling previously occurred. Seeding bypasses the kinetic barrier of primary nucleation, forcing the system to deposit molecules onto the crystal lattice rather than forming an oil[2].

OilingOut S1 Supersaturated Solution O1 Liquid-Liquid Phase Separation (LLPS) S1->O1 Rapid cooling / High impurity C1 Primary Nucleation S1->C1 Slow cooling / Seeding O2 Impure Oil Droplets O1->O2 O3 Amorphous / Impure Solidification O2->O3 Traps impurities O2->C1 Reheating & Seeding (Recovery) C2 Crystal Growth C1->C2 C3 High-Purity Crystals C2->C3 Excludes impurities

Thermodynamic pathways comparing ideal crystallization vs. oiling out (LLPS).

Q3: My isolated crystals looked beautiful in the flask, but turned into a sticky paste on the filter paper. What happened?

A: You have fallen victim to the compound's severe hygroscopicity[1][9]. When cold crystals are exposed to ambient laboratory air during vacuum filtration, condensation forms on the filter cake. The dihydrochloride salt rapidly absorbs this atmospheric moisture, dissolving itself into a sticky, aqueous paste.

  • Solution: Always perform the filtration under a nitrogen blanket or inside a glovebox. If those are unavailable, cover the Büchner funnel with a piece of filter paper or aluminum foil during filtration, wash with anhydrous cold ether, and transfer immediately to a vacuum desiccator.

Q4: Can I use ethanol instead of methanol as the primary solvent?

A: It is highly discouraged. While L-lysine methyl ester dihydrochloride is soluble in ethanol, heating a methyl ester in ethanol can lead to transesterification, resulting in a contaminated mixture of methyl and ethyl lysinates. Always match your recrystallization alcohol to the ester alkyl group.

Part 3: Quantitative Troubleshooting Matrix

Use the following data matrix to quickly diagnose and resolve deviations in your purification workflow.

Observed IssuePrimary Cause (Thermodynamic/Kinetic)Immediate Corrective ActionPreventive Measure
Oiling Out (LLPS) High supersaturation rate; melting point depression due to impurities[7][8].Reheat, add 2-5% v/v methanol to dissolve oil, seed, and cool slowly[2][7].Slower antisolvent addition; perform a pre-wash of crude solid.
Deliquescence on Filter Hygroscopic absorption of atmospheric H₂O[1][9].Redissolve in anhydrous MeOH, dry over MgSO₄, and re-precipitate.Filter under N₂ blanket; use strictly anhydrous solvents.
Poor Yield (<60%) Excessive primary solvent (MeOH) retaining solute in the mother liquor[7].Concentrate the mother liquor under reduced pressure and add more antisolvent.Strictly adhere to the "minimum hot solvent" rule during dissolution.
Ester Hydrolysis Presence of trace water during prolonged heating.Discard degraded batch (irreversible).Dry crude thoroughly before recrystallization; do not exceed 40 °C.

References

  • US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester Google P
  • L-LYSINE METHYL ESTER HYDROCHLORIDE - Physico-chemical Properties & Risk ChemBK.[Link]

  • 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out") Chemistry LibreTexts.[Link]

  • Thermo Scientific Chemicals L-Lysine methyl ester dihydrochloride Fisher Scientific.[Link]

  • Recrystallization (help meeeeee) - Oiling Out Explanation Reddit (r/chemistry).[Link]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor.[Link]

  • Oiling Out in Crystallization Mettler Toledo.[Link]

Sources

Optimization

Ideal laboratory storage conditions to prevent methyl lysinate hydrolysis

Technical Support Center: Amino Acid Ester Stability & Troubleshooting Welcome to the Application Scientist Support Desk. Methyl lysinate is a highly versatile amino acid ester critical for peptide synthesis, prodrug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amino Acid Ester Stability & Troubleshooting

Welcome to the Application Scientist Support Desk. Methyl lysinate is a highly versatile amino acid ester critical for peptide synthesis, prodrug development, and biochemical assays. However, researchers frequently encounter rapid degradation of this compound during routine laboratory storage.

This guide is designed to dissect the chemical causality behind methyl lysinate hydrolysis, troubleshoot common storage failures, and provide field-proven, self-validating protocols to ensure absolute structural integrity.

Part 1: The Causality of Ester Hydrolysis (Mechanistic FAQs)

Q: Why does my methyl lysinate degrade so much faster than other standard esters? A: The degradation is an auto-catalytic phenomenon. Esters are inherently prone to hydrolysis in the presence of water, a reaction that is heavily accelerated by both acidic and alkaline conditions[1]. Methyl lysinate is unique because it possesses two primary amine groups ( α -amine and ϵ -amine). In its free base form, these amines act as localized Brønsted bases. They raise the micro-environmental pH, which directly catalyzes the nucleophilic attack of ambient water molecules on the ester carbonyl[].

Q: I stored my free base methyl lysinate in the -20°C freezer immediately upon receipt. Why did LC-MS still show massive hydrolysis? A: You have encountered the "Freezer Humidity Paradox." While lowering the temperature thermodynamically slows down the kinetic rate of hydrolysis, standard laboratory freezers are exceptionally humid environments[3]. If your storage vial is not hermetically sealed or lacks a secondary desiccation layer, the temperature cycling of the freezer causes ambient moisture to condense directly inside the vial. The moment liquid H2​O interacts with the basic amines, the alkaline hydrolysis cascade initiates, regardless of the cold environment.

Q: How does converting the compound to a salt prevent this? A: By converting methyl lysinate to its dihydrochloride salt (Methyl lysinate 2HCl), you protonate the amine groups (converting −NH2​ to −NH3+​ ). This eliminates their nucleophilic lone pairs and drastically lowers the local pH, completely neutralizing the auto-catalytic alkaline environment. Without the base catalysis, the ester bond remains highly stable[4].

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent chemical fates of methyl lysinate based on its storage form.

G cluster_unstable Degradation Pathway (Free Base) cluster_stable Stabilization Pathway (Salt Form) N1 Methyl Lysinate (Free Base) N3 Base-Catalyzed Hydrolysis N1->N3 Basic NH2 groups raise local pH N2 Ambient Moisture (H2O) N2->N3 Nucleophilic attack N4 Lysine + Methanol (Degraded) N3->N4 N5 Methyl Lysinate Dihydrochloride N6 Protonated Amines (-NH3+) N5->N6 Lowers local pH N7 Stable Ester (Intact) N6->N7 Prevents auto-catalysis

Mechanistic pathways of methyl lysinate hydrolysis vs. stabilization via protonation.

Part 3: Quantitative Stability Profiles

To optimize your experimental planning, refer to the following stability matrix. It demonstrates how moisture, temperature, and chemical state interact to dictate the half-life of your reagent.

Chemical StatePrimary Storage VesselTemperatureMoisture ControlEstimated Shelf Life
Free Base Standard Eppendorf Tube-20°CNone (Freezer Humidity)< 7 Days (High Hydrolysis)
Free Base Amber Vial + Argon4°CHigh (Desiccator)2 to 4 Weeks
Dihydrochloride Salt Standard Glass Vial25°C (Room Temp)Low3 to 6 Months
Dihydrochloride Salt Amber Vial + Argon-20°CAbsolute (Desiccator)> 2 Years (Optimal)

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of methyl lysinate for sensitive downstream applications, execute the following step-by-step methodology. This protocol includes built-in validation checks to ensure no moisture has compromised the system.

Phase 1: Preparation & Packaging

  • Salt Verification: Ensure you are working with the dihydrochloride salt form. Validation Check: The salt should appear as a free-flowing, white crystalline powder. If the powder is clumping or sticky, it has already absorbed moisture (hygroscopic failure)[4].

  • Vessel Selection: Transfer the powder into an amber glass vial with a PTFE-lined septum cap. Do not use plastic microcentrifuge tubes, as they are inherently permeable to atmospheric moisture over long durations.

  • Inert Gas Blanketing: Insert a needle connected to a dry Argon or Nitrogen line into the vial. Purge the vial with a gentle stream of gas for 30–60 seconds to displace all ambient oxygen and humidity[3]. Cap tightly immediately upon removing the needle.

Phase 2: Environmental Control & Storage 4. Secondary Desiccation: Place the sealed amber vial inside a vacuum desiccator or a heavy-duty vacuum-sealable bag containing an active indicating desiccant (e.g., anhydrous CaSO4​ / Drierite). Validation Check: Ensure the indicating desiccant is blue (active). If it has turned pink, it is saturated and will not protect your sample. 5. Thermal Control: Store the entire desiccator setup in a -20°C freezer.

Phase 3: Retrieval & Usage (Critical Step) 6. Thermal Equilibration: When retrieving the sample for an experiment, remove the vial from the desiccator and let it sit at room temperature for a minimum of 30 minutes before opening.

  • Scientific Rationale: Opening a cold vial immediately exposes the chilled interior to warm laboratory air, causing instant condensation of water droplets onto the powder, triggering hydrolysis. Allowing it to reach room temperature prevents this thermodynamic transfer.

References

  • - ResearchGate / CSIRO Publishing

  • - BOC Sciences

  • - ResearchGate 4. - ChemicalBook

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Properties of L-Lysine Methyl Ester Dihydrochloride

Welcome to the Advanced Application Support Center. This resource is engineered for researchers and drug development professionals working with L-Lysine methyl ester dihydrochloride (L-Lys-OMe·2HCl) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This resource is engineered for researchers and drug development professionals working with L-Lysine methyl ester dihydrochloride (L-Lys-OMe·2HCl) . Due to its highly hygroscopic nature, improper handling of this reagent frequently leads to experimental irreproducibility, inaccurate stoichiometry, and chemical degradation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.

The Mechanistic Basis of Hygroscopicity

L-Lys-OMe·2HCl is a carboxylic acid derivative where the essential amino acid L-lysine is esterified and protonated to form a dihydrochloride salt[1]. Its pronounced hygroscopicity is driven by two primary factors:

  • Ionic Solvation Energy: The two hydrochloride salts create a highly polar crystal lattice that thermodynamically favors the absorption of atmospheric water molecules to lower the system's free energy.

  • Hydrogen Bonding Network: The primary amines and the ester carbonyl group act as potent hydrogen-bond acceptors and donors, readily coordinating with ambient humidity[1].

When exposed to moisture, the compound undergoes deliquescence (clumping) and, over time, the ester bond becomes susceptible to hydrolysis, converting the reactive methyl ester back into the unreactive L-lysine free acid[1].

MoisturePathway A L-Lys-OMe·2HCl (Dry State) B Atmospheric Moisture Exposure (>30% RH) A->B Improper Handling C Surface Adsorption & Deliquescence B->C D Physical Clumping & Weighing Errors C->D Physical Change E Chemical Degradation (Ester Hydrolysis) C->E Chemical Change

Caption: Logical pathway of moisture-induced degradation in L-Lys-OMe·2HCl.

Quantitative Data: Storage & Handling Parameters

To prevent moisture-induced degradation, environmental parameters must be strictly controlled. Below is a summary of the critical thresholds for maintaining reagent integrity.

ParameterOptimal ConditionCritical ThresholdConsequence of Failure
Storage Temperature -20°C (Long-term)> 8°CAccelerated ester hydrolysis
Atmospheric Humidity < 10% RH (Glovebox)> 30% RHRapid deliquescence / clumping
Equilibration Time 30–60 mins (Desiccator)< 15 minsCondensation on cold powder
Inert Gas Blanket Argon (Heavy gas)Ambient AirGradual moisture ingress

Troubleshooting Guide & FAQs

Q: My L-Lys-OMe·2HCl powder has formed a hard, solid brick inside the bottle. Can I still use it? A: It is highly discouraged for sensitive applications (e.g., peptide synthesis or hyperbranched polymerizations[2]). The physical clumping indicates significant moisture absorption[1]. Because water adds mass, your stoichiometric calculations will be inaccurate. Furthermore, the presence of water likely initiated partial ester hydrolysis. Actionable advice: Discard the compromised batch. If you must salvage it for non-critical work, you can attempt to dry it under high vacuum (lyophilization) over P2O5 for 48 hours, but you must verify the ester integrity via 1H-NMR before use.

Q: I experience inconsistent molecular weights when synthesizing hyperbranched poly(L-lysine isophthalamide). Could the monomer be the issue? A: Yes. In polycondensation reactions, exact stoichiometric balance is mandatory[2]. If your L-Lys-OMe·2HCl has absorbed even 2-3% water by weight, you are adding fewer moles of the diamine monomer than calculated. This stoichiometric imbalance prematurely terminates polymer chain growth, resulting in lower and inconsistent molecular weights. Always handle the monomer in a controlled environment (<10% RH).

Q: Why does the balance reading continuously drift upward when I weigh this compound on the benchtop? A: This is a classic symptom of real-time hygroscopicity. The compound is actively pulling water vapor from the laboratory air while sitting on the balance pan. Causality: The continuous mass increase is the weight of the absorbed water. To prevent this, use a glovebox or the "weighing by difference" method described in the SOP below.

Standard Operating Procedure (SOP): Self-Validating Handling Workflow

To ensure absolute trustworthiness in your experimental setup, follow this self-validating protocol. A self-validating system means that the success of each step can be physically verified before proceeding to the next.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Crucial)

  • Action: Remove the sealed bottle of L-Lys-OMe·2HCl from the -20°C freezer and immediately place it into a vacuum desiccator containing active desiccant (e.g., Drierite). Leave it for 30–60 minutes.

  • Causality: Cold surfaces act as nucleation sites for atmospheric water. Opening a cold bottle causes instant condensation directly onto the powder.

  • Self-Validation: Touch the exterior of the bottle. It must be completely at room temperature before you break the seal.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated, sealed bottle into a nitrogen or argon-filled glovebox.

  • Causality: Gloveboxes maintain relative humidity (RH) below 10%, eliminating the source of moisture during the exposed weighing phase.

Step 3: Rapid Weighing by Difference (If a glovebox is unavailable)

  • Action: If benchtop weighing is unavoidable, pre-weigh a dry, sealed empty vial (Vial A). Quickly transfer an approximate amount of powder into Vial A, seal it, and record the new weight. The exact mass is the difference.

  • Self-Validation: The balance reading should stabilize instantly. If the reading drifts upward, your seal is compromised, and moisture is entering the vial.

Step 4: Post-Handling Inertion

  • Action: Before returning the stock bottle to the freezer, purge the headspace with Argon gas.

  • Causality: Argon is denser than air and forms a protective blanket over the solid. Nitrogen is lighter and easily displaces when the bottle is moved, making Argon superior for long-term storage of hygroscopic salts.

HandlingWorkflow S1 Retrieve from -20°C Storage S2 Equilibrate in Desiccator (30-60 mins) S1->S2 Prevent Condensation S3 Transfer to Glovebox (<10% RH) S2->S3 S4 Rapid Weighing & Immediate Dissolution S3->S4 Inert Environment S5 Purge Headspace with Argon & Reseal S4->S5 Ensure Long-Term Stability

Caption: Step-by-step self-validating workflow for handling hygroscopic reagents.

References

  • Chemistry of Materials (ACS Publications) Title: pH-Responsive, Lysine-Based, Hyperbranched Polymers Mimicking Endosomolytic Cell-Penetrating Peptides for Efficient Intracellular Delivery Source: American Chemical Society URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Subtle Dance of Steric Hindrance: A Comparative Guide to Methyl Lysinate and Ethyl Lysinate in Peptide Synthesis

For the discerning researcher in peptide chemistry, the choice of protecting groups is a critical juncture that dictates the efficiency, purity, and ultimate success of a synthetic strategy. Among the myriad of choices f...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in peptide chemistry, the choice of protecting groups is a critical juncture that dictates the efficiency, purity, and ultimate success of a synthetic strategy. Among the myriad of choices for C-terminal protection, simple alkyl esters like methyl and ethyl lysinate remain workhorses, particularly in solution-phase synthesis. However, the seemingly minor difference between a methyl and an ethyl group can have a cascade of effects on the synthetic outcome. This guide provides an in-depth comparison of methyl lysinate and ethyl lysinate, grounding the discussion in chemical principles and providing practical insights for the laboratory.

The Role of C-Terminal Esters in Peptide Synthesis

In the intricate process of building a peptide chain, the carboxyl group of the C-terminal amino acid must be protected to prevent unwanted side reactions, most notably the formation of a peptide bond with another amino acid at the wrong end.[] Methyl and ethyl esters serve as simple, readily available, and generally stable protecting groups under the common conditions of Nα-deprotection used in Boc, Fmoc, and Cbz chemistries.[2] Their primary role is to act as a temporary shield, which is later removed to yield the free carboxylic acid of the final peptide.

Methyl Lysinate vs. Ethyl Lysinate: A Head-to-Head Comparison

While both methyl and ethyl lysinate fulfill the fundamental role of C-terminal protection, their performance can diverge due to the difference in the steric bulk of the alkyl group.

FeatureMethyl LysinateEthyl LysinateRationale & Implications
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group. This increased steric hindrance can influence the rate and efficiency of the coupling reaction. In solid-phase peptide synthesis, steric hindrance from the polymeric support is a known factor that can affect reaction outcomes. A bulkier C-terminal protecting group could potentially exacerbate this issue.
Coupling Efficiency Potentially HigherPotentially LowerThe less sterically hindered methyl ester may allow for a faster and more complete coupling of the subsequent amino acid. In cases of sterically demanding couplings, such as with N-methylated or α,α-disubstituted amino acids, the smaller methyl group could be advantageous.[3][4][5]
Racemization Risk Potentially HigherPotentially LowerRacemization during peptide synthesis is a significant concern, often proceeding through an oxazolone intermediate.[6][7] The rate of racemization can be influenced by the base, coupling reagent, and temperature.[8][9] While direct comparative data is scarce, the slightly greater electron-donating effect of the ethyl group might marginally stabilize the chiral center, potentially leading to a lower rate of racemization compared to the methyl ester. However, this effect is likely to be small.
Deprotection (Saponification) Generally FasterGenerally SlowerBoth esters are typically removed by saponification under basic conditions.[] The hydrolysis of the ethyl ester is generally slower than that of the methyl ester due to the increased steric hindrance around the carbonyl carbon, which impedes the approach of the hydroxide ion.
Side Reactions during Deprotection Higher risk of epimerizationLower risk of epimerizationThe basic conditions required for saponification pose a significant risk of epimerization (racemization) at the C-terminal amino acid. Given that ethyl esters may require harsher conditions (longer reaction times or higher temperatures) for complete deprotection, this could potentially increase the risk of side reactions.
Solubility Generally higher in polar solventsGenerally higher in less polar solventsThe ethyl group imparts slightly more hydrophobicity, which can influence the solubility of the protected amino acid and the growing peptide chain in different organic solvents.

The Underlying Chemistry: Steric Effects and Reaction Kinetics

The differences in performance between methyl and ethyl lysinate are rooted in fundamental chemical principles.

The Impact of Steric Hindrance on Coupling

The addition of an amino acid to the growing peptide chain is a nucleophilic substitution reaction. The nucleophilic N-terminal amine of the incoming amino acid attacks the activated carboxyl group of the resin-bound peptide.

G cluster_0 Peptide Coupling cluster_1 Steric Hindrance Incoming_AA Incoming Amino Acid (N-terminal amine) Coupling Peptide Bond Formation Incoming_AA->Coupling Activated_Peptide Activated Peptide on Resin (C-terminal ester) Activated_Peptide->Coupling Product Elongated Peptide Coupling->Product Methyl Methyl Lysinate (Less Hindered) Ethyl Ethyl Lysinate (More Hindered) Reaction_Rate Reaction Rate Methyl->Reaction_Rate Faster Ethyl->Reaction_Rate Slower

Caption: Steric hindrance from the C-terminal ester can affect the rate of peptide bond formation.

A bulkier group at the C-terminus, such as an ethyl ester, can sterically shield the activated carboxyl group, making it more difficult for the incoming amino acid to approach and react. This can lead to slower reaction kinetics and potentially incomplete coupling, resulting in deletion sequences in the final product.

The Mechanism of Racemization

Racemization is a major concern in peptide synthesis, particularly for the activated amino acid. It can occur via the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity.

G L_AA L-Amino Acid Derivative Activation Activation (e.g., with carbodiimide) L_AA->Activation Oxazolone Planar Oxazolone Intermediate Activation->Oxazolone Protonation Protonation Oxazolone->Protonation Racemic_AA Racemic Mixture (L- and D-Amino Acids) Protonation->Racemic_AA

Caption: The oxazolone mechanism is a primary pathway for racemization during peptide synthesis.

While the choice between a methyl and an ethyl ester is not the primary driver of racemization, the conditions required for their removal can be. The prolonged exposure to basic conditions during the saponification of a more stable ethyl ester could increase the risk of epimerization of the C-terminal residue.

Experimental Protocols

The following are generalized protocols for the use of methyl and ethyl lysinate in a solution-phase peptide coupling reaction.

General Peptide Coupling Protocol
  • Dissolution: Dissolve Nα-protected methyl or ethyl lysinate (1.0 eq) in a suitable solvent (e.g., DMF, DCM).

  • Activation: Add the coupling reagent (e.g., HBTU, HATU; 1.0 eq) and a base (e.g., DIPEA; 2.0 eq) to the solution. Stir for 5-10 minutes at 0°C.

  • Coupling: Add the N-terminally deprotected amino acid or peptide (1.0 eq) to the activated mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction, and purify the resulting dipeptide by standard chromatographic techniques.

C-Terminal Ester Deprotection (Saponification)
  • Dissolution: Dissolve the peptide methyl or ethyl ester in a mixture of an organic solvent (e.g., methanol, THF) and water.

  • Hydrolysis: Add an aqueous solution of a base (e.g., 1M NaOH, 1M LiOH) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. For ethyl esters, this may require longer reaction times or gentle heating.

  • Neutralization: Carefully neutralize the reaction mixture with an acid (e.g., 1M HCl) to pH ~7.

  • Extraction and Purification: Extract the product with a suitable organic solvent and purify as necessary.

Conclusion and Recommendations

The choice between methyl and ethyl lysinate in peptide synthesis is a nuanced one, with the primary differentiating factor being steric hindrance.

  • For sterically straightforward couplings and when faster reaction kinetics are desired, methyl lysinate is likely the superior choice. Its smaller size presents a lower steric barrier, potentially leading to higher coupling efficiency and purity.

  • Ethyl lysinate may be considered in specific cases where its slightly increased hydrophobicity is advantageous for solubility, or where a slower, more controlled deprotection is desired. However, the potential for slower coupling and the need for more forcing conditions for deprotection should be carefully considered.

Ultimately, the optimal choice will depend on the specific peptide sequence, the coupling partners involved, and the overall synthetic strategy. It is always advisable to perform small-scale test reactions to determine the most efficient protecting group for a particular synthesis. As with many aspects of peptide chemistry, empirical data from the bench often provides the most definitive answer.

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Racemization during SPPS coupling step. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the NMR Chemical Shifts of L-lysine and Methyl Lysinate

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry and biochemistry, providing unparall...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry and biochemistry, providing unparalleled insights into molecular structure and dynamics. For researchers working with amino acids and their derivatives, such as those in peptide synthesis, protein engineering, or drug discovery, a thorough understanding of their NMR spectral properties is crucial for characterization and quality control. This guide provides an in-depth, objective comparison of the ¹H and ¹³C NMR chemical shifts of the essential amino acid L-lysine and its methyl ester derivative, methyl lysinate. By examining the spectral differences imparted by the esterification of the carboxyl group, this guide will elucidate the electronic and structural consequences of this common chemical modification. We will delve into the theoretical underpinnings of the observed chemical shifts, present experimental data for a direct comparison, and provide a detailed protocol for sample preparation and NMR data acquisition.

Theoretical Framework: Understanding Chemical Shifts in Amino Acids

The chemical shift of a nucleus in an NMR spectrum is a sensitive probe of its local electronic environment. Several key factors influence the chemical shifts of protons and carbons in amino acids like L-lysine and its derivatives:

  • Inductive Effects: The electronegativity of nearby atoms influences the electron density around a nucleus. Electron-withdrawing groups, such as the amino and carboxyl groups, pull electron density away from adjacent protons and carbons, "deshielding" them from the external magnetic field and causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and shifting their resonance to a lower chemical shift (upfield).

  • pH and Protonation State: The pH of the solvent significantly impacts the protonation state of the ionizable groups in an amino acid: the α-carboxyl group, the α-amino group, and the ε-amino group of the lysine side chain.[1] Protonation and deprotonation alter the electronic properties of these groups, leading to substantial changes in the chemical shifts of nearby nuclei.[2] For instance, the protonation of an amino group to form a positively charged ammonium group (-NH3+) makes it more electron-withdrawing, causing a downfield shift in the resonance of adjacent protons and carbons.[2]

  • Solvent Effects: The choice of solvent can influence chemical shifts through interactions such as hydrogen bonding.[3] Protic solvents like water (or D₂O for ¹H NMR) can form hydrogen bonds with the functional groups of the amino acid, affecting the electron distribution and, consequently, the chemical shifts.

  • Anisotropic Effects: These arise from the circulation of electrons in π systems (like C=O bonds), which creates small local magnetic fields that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the π system.

Comparative NMR Analysis of L-lysine and Methyl Lysinate

The primary structural difference between L-lysine and methyl lysinate is the conversion of the carboxylic acid group (-COOH) to a methyl ester (-COOCH₃). This modification eliminates the negative charge of the carboxylate anion (at neutral pH) and introduces a new set of protons and a carbon atom from the methyl group. The following analysis compares the ¹H and ¹³C NMR spectra of L-lysine and L-lysine methyl ester dihydrochloride, both recorded in D₂O. It is important to note that the methyl lysinate data is for the dihydrochloride salt, meaning both the α- and ε-amino groups are protonated (-NH₃⁺). L-lysine at a neutral pH exists as a zwitterion, with a protonated α-amino group, a deprotonated carboxylate group, and a protonated ε-amino group. This difference in protonation state, in addition to the esterification, will influence the observed chemical shifts.

Molecular Structures

Caption: Chemical structures of L-lysine and Methyl Lysinate.

¹H NMR Spectra Comparison

The ¹H NMR spectra of L-lysine and its methyl ester show distinct differences, primarily in the chemical shifts of the α-proton and the appearance of a new signal for the methyl ester protons.

Proton Assignment L-lysine (pH 7.4 in D₂O) Chemical Shift (ppm) [4]L-lysine Methyl Ester Dihydrochloride (in D₂O) Chemical Shift (ppm) [5]Observed Difference (ppm) Reason for Difference
α-H3.745~4.1~+0.355Deshielding due to the inductive effect of the ester group and the protonated α-amino group in the dihydrochloride salt.
β-H₂1.895~1.9~+0.005Minor deshielding effect propagated down the carbon chain.
γ-H₂1.465~1.5~+0.035Minor deshielding effect.
δ-H₂1.716~1.7~-0.016Negligible difference.
ε-H₂3.012~3.0~-0.012Negligible difference, as the ε-amino group is protonated in both forms under these conditions.
-OCH₃N/A~3.8N/AIntroduction of the methyl ester group.

Analysis of ¹H NMR Differences:

  • α-Proton (α-H): The most significant change is observed for the α-proton, which is deshielded (shifted downfield) by approximately 0.355 ppm in methyl lysinate dihydrochloride compared to L-lysine. This is due to the combined electron-withdrawing inductive effects of the adjacent ester carbonyl group and the protonated α-amino group (-NH₃⁺). In the zwitterionic L-lysine, the negatively charged carboxylate group has a weaker deshielding effect on the α-proton.

  • Side Chain Protons (β, γ, δ, ε-H₂): The chemical shifts of the side chain protons are less affected by the esterification, as the inductive effect diminishes with distance. The ε-protons show a negligible difference because the ε-amino group is protonated in both the zwitterionic L-lysine at neutral pH and the dihydrochloride salt of the methyl ester.

  • Methyl Ester Protons (-OCH₃): A new singlet appears at approximately 3.8 ppm in the spectrum of methyl lysinate, corresponding to the three protons of the methyl ester group. The chemical shift of this peak is characteristic of protons on a carbon adjacent to an oxygen atom in an ester functionality.

¹³C NMR Spectra Comparison

The ¹³C NMR spectra also reveal significant differences, particularly at the carbonyl carbon and the α-carbon.

Carbon Assignment L-lysine (pH 7.4 in D₂O) Chemical Shift (ppm) [4]L-lysine Methyl Ester Dihydrochloride (in D₂O) Chemical Shift (ppm) [6]Observed Difference (ppm) Reason for Difference
C=O177.484~172~-5.484Shielding of the carbonyl carbon in the ester compared to the carboxylate.
57.190~54~-3.19Shielding of the α-carbon.
32.628~30~-2.628Shielding propagated down the chain.
24.145~22~-2.145Shielding propagated down the chain.
29.137~26~-3.137Shielding propagated down the chain.
41.754~39~-2.754Shielding propagated down the chain.
-OCH₃N/A~53N/AIntroduction of the methyl ester carbon.

Analysis of ¹³C NMR Differences:

  • Carbonyl Carbon (C=O): A substantial upfield shift (shielding) of about 5.5 ppm is observed for the carbonyl carbon upon esterification. This is a characteristic difference between a carboxylate anion and an ester carbonyl. The greater electron density on the carboxylate carbon in L-lysine leads to its downfield resonance.

  • α-Carbon (Cα): The α-carbon also experiences a notable upfield shift of approximately 3.2 ppm. This is influenced by the change from a carboxylate to an ester group.

  • Side Chain Carbons (Cβ, Cγ, Cδ, Cε): The carbons of the side chain all show a general upfield shift in the methyl ester, though the magnitude of the shift decreases with distance from the site of modification.

  • Methyl Ester Carbon (-OCH₃): A new signal appears around 53 ppm, corresponding to the carbon of the methyl ester group.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

This section provides a standardized protocol for preparing samples of L-lysine and methyl lysinate for NMR analysis and for acquiring high-quality spectra.

Materials and Reagents:
  • L-lysine

  • L-lysine methyl ester dihydrochloride

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • pH meter (optional, for pH adjustment)

  • 0.1 M DCl and 0.1 M NaOD in D₂O (optional, for pH adjustment)

Sample Preparation Workflow

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube vortex->transfer shim 5. Insert into Spectrometer and Perform Shimming transfer->shim acquire 6. Acquire NMR Spectra shim->acquire

Sources

Validation

In vitro cytotoxicity comparison of methyl lysinate-based poly(amino acids)

Comprehensive In Vitro Cytotoxicity Comparison: Methyl Lysinate-Based Poly(Amino Acids) vs. Standard Polycations As drug delivery systems and tissue engineering scaffolds grow increasingly complex, the demand for highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro Cytotoxicity Comparison: Methyl Lysinate-Based Poly(Amino Acids) vs. Standard Polycations

As drug delivery systems and tissue engineering scaffolds grow increasingly complex, the demand for highly functional yet biocompatible polymers has surged. Cationic polymers are essential for nucleic acid complexation and cellular internalization, but their clinical translation is frequently derailed by severe dose-limiting cytotoxicity.

Poly(amino acids) (PAAs) offer a highly tunable, biodegradable alternative. Specifically, functionalizing poly(aspartamide) or poly(aspartic acid) backbones with methyl lysinate (lysine methyl ester) creates a unique biomaterial class. By masking the anionic carboxylate group of lysine via esterification, researchers can precisely tune the polymer's cationic charge and hydrophobicity.

This guide objectively compares the in vitro cytotoxicity of methyl lysinate-based PAAs against conventional polycations, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Grounding: The Structure-Toxicity Paradigm

To engineer safer polymers, we must first understand the causality of polymer-induced cell death. The acute cytotoxicity of synthetic polycations is governed primarily by cationic charge density and molecular weight [1].

When highly dense polycations like Polyethylenimine (PEI) or high-MW Poly-L-lysine (PLL) contact a cell, they bind aggressively to negatively charged proteoglycans on the cell membrane. This intense electrostatic interaction induces nanoscale pore formation, osmotic shock, and rapid necrotic cell death, characterized by the immediate release of the cytosolic enzyme lactate dehydrogenase (LDH) [1]. Furthermore, polymers that resist enzymatic degradation accumulate intracellularly, triggering delayed apoptosis via mitochondrial membrane depolarization [2].

The Methyl Lysinate Advantage: Utilizing methyl lysinate to modify a poly(succinimide) (PSI) backbone—yielding methyl lysinate-poly(aspartamide) (PASP-LYS)—creates a "Goldilocks" effect for cellular interaction[3]:

  • Diluted Charge Density: The polymer backbone acts as a spatial spacer, preventing the extreme localized cationic density seen in PEI.

  • Steric Shielding & Hydrophobicity: The methyl ester group enhances the polymer's lipophilicity, facilitating gentle membrane fusion (endocytosis) rather than brute-force membrane rupture.

  • Enzymatic Cleavability: Unlike PEI, the ester bonds in methyl lysinate and the amide bonds in the PAA backbone are highly susceptible to intracellular esterases and proteases, ensuring rapid degradation into non-toxic amino acid metabolites [3].

Mechanism PEI High-Density Polycations (e.g., PEI, High-MW PLL) Membrane Cell Membrane (Anionic Proteoglycans) PEI->Membrane Strong Electrostatic Binding PASPLYS Methyl Lysinate PAAs (e.g., PASP-LYS) PASPLYS->Membrane Moderate Binding & Steric Shielding Necrosis Membrane Disruption (Necrosis / High LDH) Membrane->Necrosis Pore Formation Viability Safe Internalization (High Viability / Low LDH) Membrane->Viability Esterase Cleavage & Degradation

Caption: Mechanistic pathway of cytotoxicity: High-density polycations vs. Methyl lysinate-modified PAAs.

Comparative Data Presentation

The following table synthesizes quantitative in vitro cytotoxicity data across standard polymeric carriers. Data reflects standard 24-hour incubation profiles using murine fibroblast (L929) or comparable mammalian cell lines.

Polymer ClassificationExample MaterialArchitecture / MWIC₅₀ (μg/mL)LDH Release (%)*Primary Mechanism of Toxicity
Gold-Standard Polycation Branched PEIBranched, 25 kDa< 15> 80%Acute Necrosis (Membrane Rupture)
Standard Poly(amino acid) Poly-L-lysine (PLL)Linear, ~30 kDa20 - 4060 - 70%Necrosis & Delayed Apoptosis
Anionic Poly(amino acid) Poly(aspartic acid)Linear, ~30 kDa> 1000< 5%Highly Biocompatible (Poor Uptake)
Modified Poly(amino acid) PASP-LYS Grafted/Cross-linked > 800 < 10% Highly Biocompatible (Good Uptake)

*LDH Release expressed as a percentage of total cellular LDH (Triton X-100 positive control) at 100 μg/mL polymer concentration.

Analytical Insight: While unmodified PASP is highly biocompatible, its anionic nature repels the cell membrane, making it a poor intracellular delivery vehicle. Modifying PASP with methyl lysinate (PASP-LYS) retains the high IC₅₀ (low toxicity) of PASP while introducing the localized cationic/hydrophobic domains necessary for cellular interaction and payload delivery [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot be evaluated using a single metric. The following protocol utilizes an orthogonal approach: coupling an MTT Assay (measuring metabolic activity) with an LDH Release Assay (measuring physical membrane integrity).

Causality Check: If MTT shows low viability but LDH release is negligible, the polymer is inducing metabolic stalling (e.g., apoptosis or senescence) without rupturing the membrane. If both show high toxicity, the polymer is causing acute necrosis.

Protocol cluster_assays 4. Orthogonal Viability Assays (Self-Validating) S1 1. Polymer Synthesis & Validation (PSI Ring-Opening + 1H-NMR) S2 2. Cell Culture Preparation (Seed L929 Cells, 1x10^4/well) S1->S2 S3 3. Polymer Incubation (0.1 - 1000 μg/mL, 24h-48h) S2->S3 MTT MTT Assay (Metabolic Activity) S3->MTT LDH LDH Release Assay (Membrane Integrity) S3->LDH S5 5. Data Synthesis (IC50 & Structure-Toxicity Correlation) MTT->S5 LDH->S5

Caption: Self-validating experimental workflow for orthogonal cytotoxicity profiling of poly(amino acids).

Step 1: Polymer Synthesis & Validation
  • Synthesis: Dissolve polysuccinimide (PSI) in anhydrous DMF. Add lysine methyl ester dihydrochloride dropwise in the presence of an organic base (e.g., dibutylamine) to facilitate the nucleophilic ring-opening of the succinimide units [3].

  • Purification: Precipitate the resulting PASP-LYS polymer in cold diethyl ether, dialyze against deionized water (MWCO 3.5 kDa) for 72 hours to remove unreacted monomers, and lyophilize.

  • Validation: Confirm the degree of substitution via ¹H-NMR (D₂O). Do not proceed to cell assays without confirming the removal of residual organic solvents, which will artificially spike cytotoxicity data.

Step 2: Cell Culture & Polymer Incubation
  • Seed L929 murine fibroblasts in 96-well plates at a density of 1×104 cells/well in 100 μL DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Prepare serial dilutions of PASP-LYS, PEI (Positive toxicity control), and PASP (Negative toxicity control) in serum-free DMEM (Concentrations: 0, 10, 50, 100, 500, 1000 μg/mL).

  • Replace the media in the 96-well plate with the polymer solutions and incubate for 24 hours.

Step 3: Orthogonal Viability Assays

Assay A: LDH Release (Membrane Integrity)

  • Transfer 50 μL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 μL of LDH reaction mixture (tetrazolium salt INT) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm.

  • Self-Validation Control: Include a "Maximum Release" control by treating a set of untreated cells with 1% Triton X-100 for 30 minutes prior to supernatant collection. Calculate % Cytotoxicity as: (Sample OD - Spontaneous OD) / (Max OD - Spontaneous OD) * 100.

Assay B: MTT Assay (Metabolic Activity)

  • To the remaining cells in the original plate, add 10 μL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours at 37°C.

  • Carefully aspirate the media and dissolve the resulting purple formazan crystals in 100 μL DMSO.

  • Measure absorbance at 570 nm.

  • Self-Validation Control: Ensure background subtraction using a blank well (DMSO only). Calculate relative viability against the untreated control group (set to 100%).

References

  • Fischer, D., Li, Y., Ahlemeyer, B., Krieglstein, J., & Kissel, T. (2003). "In vitro cytotoxicity testing of polycations: influence of polymer structure on cell viability and hemolysis." Biomaterials, 24(7), 1121-1131.[Link]

  • Kadlecova, Z., Baldi, L., Hacker, D., Wurm, F. M., & Klok, H. A. (2012). "Comparative Study on the In Vitro Cytotoxicity of Linear, Dendritic, and Hyperbranched Polylysine Analogues." Biomacromolecules, 13(10), 3127-3137.[Link]

  • Juriga, D., et al. (2019). "Fully amino acid-based hydrogel as potential scaffold for cell culturing and drug delivery." Pure and Applied Chemistry, 91(3), 407-417.[Link]

Comparative

Validating the Incorporation of Methyl Lysinate: A Comparative Guide to Mass Spectrometry Techniques

In the landscape of drug development and chemical biology, the precise modification of peptides and proteins is paramount. The covalent attachment of small molecules, such as methyl lysinate, can dramatically alter the t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical biology, the precise modification of peptides and proteins is paramount. The covalent attachment of small molecules, such as methyl lysinate, can dramatically alter the therapeutic properties, stability, and function of a biomolecule. Consequently, rigorous validation of these modifications is not merely a quality control step but a foundational requirement for advancing a candidate molecule. This guide provides an in-depth, technical comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other key analytical techniques for the express purpose of validating the incorporation of methyl lysinate.

The Analytical Imperative: Confirming Covalent Modification

The incorporation of methyl lysinate into a peptide or protein, typically via an amide bond with a carboxylic acid group on the target molecule, results in a specific mass shift. The validation process, therefore, hinges on the accurate measurement of the modified molecule's mass to confirm the addition of the methyl lysinate moiety and to localize the site of modification.

To begin our analysis, we must first determine the expected mass shift. Methyl lysinate has a molecular weight of 160.21 g/mol .[1][2] When it forms an amide bond with a carboxylic acid, a molecule of water (H₂O, molecular weight 18.02 g/mol ) is lost. Therefore, the net mass increase upon successful incorporation of a single methyl lysinate molecule is 142.19 Da (160.21 - 18.02). This calculated mass shift is the primary indicator we seek in our analytical validation.

MALDI-TOF Mass Spectrometry: A High-Throughput Tool for Validation

MALDI-TOF mass spectrometry has emerged as a workhorse in the analysis of biomolecules due to its high sensitivity, speed, and tolerance to some buffers and contaminants.[3][4] It is a "soft" ionization technique, meaning it can ionize large, non-volatile molecules like peptides with minimal fragmentation, making it ideal for determining the intact mass of a modified peptide.[4]

The "Why" Behind the MALDI-TOF Workflow

The choice of MALDI-TOF for this application is rooted in its ability to provide a clear and rapid answer to the fundamental question: "Has the modification occurred?" The resulting mass spectrum is often simple to interpret, with the unmodified and modified peptides appearing as distinct, singly charged ions.[3] This simplicity is a significant advantage in high-throughput screening environments where numerous samples need to be analyzed quickly.

A Self-Validating Experimental Protocol for MALDI-TOF Analysis

A robust analytical method must be self-validating. This means incorporating controls and internal checks to ensure the reliability of the results. The following protocol is designed with this principle in mind.

Materials:

  • Analyte: Purified peptide/protein, both unmodified (control) and potentially modified with methyl lysinate.

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common and effective choice for peptides.[5] A saturated solution in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA) is a standard preparation.

  • Calibration Standard: A mixture of peptides with known masses that bracket the expected masses of the unmodified and modified analytes.

  • MALDI Target Plate: A stainless steel or other compatible target plate.

Step-by-Step Methodology:

  • Sample Preparation (The Dried-Droplet Method):

    • Analyte Dilution: Dissolve the unmodified and modified peptide samples in a suitable solvent (e.g., 0.1% TFA in water) to a final concentration of approximately 1-10 pmol/µL.

    • Matrix/Analyte Co-crystallization: On the MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the CHCA matrix solution directly on the sample spot.

    • Air Dry: Allow the mixture to air dry completely at room temperature. This process co-crystallizes the analyte within the matrix, which is crucial for efficient energy transfer from the laser.[6]

    • Control Spots: Prepare separate spots for the unmodified peptide, the matrix alone (as a blank), and the calibration standard.

  • Instrument Setup and Calibration:

    • Mass Spectrometer Mode: Operate the MALDI-TOF instrument in positive ion, linear or reflectron mode. Reflectron mode provides higher mass resolution and accuracy.[4]

    • Calibration: Calibrate the instrument using the prepared calibration standard spot. A successful calibration should yield mass accuracies within a few parts per million (ppm).

  • Data Acquisition:

    • Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio. This minimizes the risk of in-source fragmentation.

    • Spectral Averaging: Acquire and average multiple laser shots (typically 100-500) from different positions within the sample spot to obtain a representative spectrum and improve the signal-to-noise ratio.

    • Acquire Spectra: Collect spectra for the blank (matrix only), the unmodified peptide, and the methyl lysinate-modified peptide.

  • Data Analysis and Validation:

    • Blank Spectrum: The matrix-only spectrum should be free of peaks in the mass range of interest.

    • Unmodified Peptide Spectrum: Identify the peak corresponding to the singly charged ion ([M+H]⁺) of the unmodified peptide. Its measured mass should match the theoretical mass within the instrument's mass accuracy.

    • Modified Peptide Spectrum: In the spectrum of the reaction sample, look for a new peak with a mass that is 142.19 Da higher than the unmodified peptide. The presence of this peak is strong evidence of successful methyl lysinate incorporation.

    • Confirmation with MS/MS (Tandem Mass Spectrometry): For unambiguous confirmation, perform a tandem mass spectrometry (MS/MS) experiment on the putative modified peptide ion. Fragmentation of the peptide backbone will allow for the localization of the modification to a specific amino acid residue. The fragmentation pattern should be consistent with the expected structure.[6]

Caption: Experimental workflow for validating methyl lysinate incorporation using MALDI-TOF MS.

Comparative Analysis: MALDI-TOF vs. ESI-MS and NMR

While MALDI-TOF is a powerful tool, it is not the only option. Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary and sometimes more detailed information.

FeatureMALDI-TOF Mass SpectrometryElectrospray Ionization (ESI) Mass SpectrometryNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Laser-induced desorption/ionization from a solid matrix.[4]Ionization from a liquid phase by applying a high voltage.Measures the magnetic properties of atomic nuclei.[3]
Primary Output Mass-to-charge ratio (m/z) of intact molecules, primarily singly charged.[3]m/z of intact molecules, often with multiple charges.Detailed structural information, including atom connectivity.[3]
Sample Throughput HighMedium to High (with LC coupling)Low
Sensitivity High (femtomole to attomole)[6]Very High (attomole to zeptomole)Lower (micromolar to millimolar concentrations needed)[3]
Tolerance to Salts Relatively high[3]Lower, often requires extensive sample cleanup or LC separation.High, but specific buffers may be required.
Confirmation of Site Requires MS/MS.Requires MS/MS.Can provide unambiguous localization through 2D experiments.[3]
Structural Info Limited to mass and fragmentation patterns.Limited to mass and fragmentation patterns.Provides detailed 3D structural and conformational information.[3]
Key Advantage Speed, simplicity, and robustness for screening.[7]High sensitivity and amenability to liquid chromatography coupling for complex mixtures.[8]Unambiguous structure elucidation and localization of modification.[3]
Key Disadvantage Potential for matrix interference and limited resolution for complex mixtures.Can be more complex to operate and less tolerant to sample impurities.[7]Low throughput and requires larger sample quantities.[3]
Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is another soft ionization technique that is particularly well-suited for coupling with liquid chromatography (LC-ESI-MS).[8] This allows for the separation of complex mixtures before mass analysis, which can be a significant advantage when dealing with impure samples or when multiple modifications are present. ESI typically produces multiply charged ions, which can be beneficial for analyzing large proteins on instruments with a limited m/z range.[8] For the validation of methyl lysinate incorporation, LC-ESI-MS/MS would be the gold standard for providing high-confidence identification and localization, especially in a complex biological matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands apart from mass spectrometry in that it provides detailed information about the chemical environment of each atom in a molecule.[3] For validating methyl lysinate incorporation, 2D NMR experiments like HSQC and HMBC can unambiguously confirm the covalent bond formation and pinpoint the exact location of the modification on the peptide backbone.[3] While incredibly powerful for structural elucidation, NMR is a low-throughput technique that requires significantly more sample than mass spectrometry and can be more time-consuming to perform and analyze.[3] It is often used as a definitive, orthogonal technique to confirm findings from mass spectrometry.

decision_tree Start Goal: Validate Methyl Lysinate Incorporation Screening High-Throughput Screening? Start->Screening Complex_Mixture Complex Mixture? Screening->Complex_Mixture No MALDI Use MALDI-TOF MS Screening->MALDI Yes Structural_Elucidation Unambiguous Structure/Site Confirmation? Complex_Mixture->Structural_Elucidation No ESI Use LC-ESI-MS/MS Complex_Mixture->ESI Yes Structural_Elucidation->MALDI No, initial check NMR Use NMR Spectroscopy Structural_Elucidation->NMR Yes Orthogonal Use as Orthogonal Confirmation ESI->Orthogonal NMR->Orthogonal

Caption: Decision guide for selecting a validation technique.

Conclusion and Future Outlook

The validation of methyl lysinate incorporation is a critical step in the development of novel peptide and protein therapeutics. MALDI-TOF mass spectrometry offers a rapid, sensitive, and straightforward method for initial validation and screening. Its ability to quickly confirm the expected mass shift makes it an invaluable tool in a high-throughput setting.

For more complex samples or when definitive localization of the modification is required, LC-ESI-MS/MS provides a more powerful solution. When unambiguous structural confirmation is paramount, NMR spectroscopy remains the ultimate arbiter. The choice of technique, therefore, depends on the specific needs of the project, including the required level of certainty, sample complexity, and desired throughput. As a best practice, employing a combination of these techniques, such as initial screening with MALDI-TOF followed by confirmation with LC-ESI-MS/MS or NMR, provides the most robust and trustworthy validation of your modified biomolecule.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 117779, L-Lysine, methyl ester. Retrieved from [Link].

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343–2394.
  • Yates, J. R., Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical chemistry, 67(8), 1426–1436.
  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications.
  • Loo, J. A. (2017). The art of fragmenting proteins and their complexes. Journal of the American Society for Mass Spectrometry, 28(9), 1757–1771.
  • Strupat, K., Karas, M., & Hillenkamp, F. (1991). 2, 5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry. International Journal of Mass Spectrometry and Ion Processes, 111, 89-102.
  • Widmalm, G., & Agback, P. (2012). NMR spectroscopy in the study of proteins and their interactions. New techniques in protein NMR, 1-21.
  • Monta, Z., & Kuki, Á. (2020). Challenges in biomarker discovery with MALDI-TOF MS. Clinica Chimica Acta, 506, 15-22.
  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical chemistry, 60(20), 2299–2301.
  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. Retrieved from [Link]

  • Papagiannopoulou, C., & Kokot, Z. (2016). Challenges in biomarker discovery with MALDI-TOF MS. Clinica Chimica Acta, 458, 69-78.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64–71.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Peptide modification confirmation via 1H NMR. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl lysinate

Methyl Lysinate Handling & Safety Protocol: A Definitive Guide for Laboratory Professionals Welcome to your definitive operational guide for handling Methyl lysinate (commonly utilized and supplied as L-Lysine methyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl Lysinate Handling & Safety Protocol: A Definitive Guide for Laboratory Professionals

Welcome to your definitive operational guide for handling Methyl lysinate (commonly utilized and supplied as L-Lysine methyl ester dihydrochloride). In peptide synthesis, hydrogel formulation, and pharmaceutical development, the integrity of your reagents is just as critical as the safety of your laboratory personnel. This guide bridges the gap between standard safety data and practical, field-proven laboratory workflows. By understanding the causality behind each safety protocol, you empower your team to maintain absolute chemical stability while mitigating exposure risks.

Chemical Profile & Risk Assessment

Methyl lysinate is a highly valuable amino acid derivative, but its physical form—typically a fine, white to off-white powder—presents specific handling challenges. The primary occupational hazards are respiratory and ocular irritation due to dust aerosolization[1].

From a chemical integrity standpoint, the ester bond in methyl lysinate is highly susceptible to hydrolysis if exposed to ambient moisture or elevated temperatures[2]. Proper handling is therefore a dual-purpose endeavor: protecting the scientist from particulate exposure and preserving the molecule from degradation.

Table 1: Quantitative Chemical Data & Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 26348-70-9Unique identifier for the dihydrochloride salt form[3].
Molecular Weight 233.14 g/mol Required for precise molar calculations in peptide synthesis[3].
Appearance White to off-white powderIndicates purity; discoloration or clumping suggests moisture degradation[2].
Storage Temp 0 – 8 °C (or -20 °C)Prevents thermal degradation and ester bond hydrolysis[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling powdered amino acid esters. The following PPE matrix outlines the exact specifications required and the scientific reasoning behind each choice.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationScientific Causality (Why)
Respiratory N95 (US) or EN 143 Particle FilterThe fine powder form is highly prone to aerosolization. Inhalation causes acute respiratory tract irritation[3].
Eye/Face Tightly fitting safety goggles (EN 166/NIOSH)Prevents micro-particulate contact with ocular mucosa, avoiding severe eye irritation[4].
Hands Nitrile gloves (chemical impermeable)Prevents dermal irritation and protects the highly sensitive reagent from degradation via skin moisture and oils[4].
Body Fire/flame resistant lab coatProvides a standard barrier against accidental spills and prevents particulate settling on personal clothing[4].

Operational Workflows

Do not treat Methyl lysinate like a standard inert salt. The following self-validating protocols ensure both safety and chemical preservation.

Protocol A: Reagent Preparation & Weighing

Objective: Safely transfer methyl lysinate while preventing moisture-induced hydrolysis and dust inhalation.

  • Step 1: Thermal Equilibration. Remove the sealed container from 0–8 °C storage and allow it to reach room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold container causes atmospheric moisture to rapidly condense on the powder, leading to immediate hydrolysis of the methyl ester bond[2].

  • Step 2: PPE Verification. Don your N95 respirator, safety goggles, and nitrile gloves[3].

    • Validation Check: Perform a positive/negative pressure seal check on the N95 respirator to ensure no air leaks around the edges.

  • Step 3: Controlled Weighing. Place the analytical balance inside a draft shield or a ductless weighing enclosure.

    • Causality: Minimizes ambient air currents that could aerosolize the fine powder, ensuring accurate mass readings and preventing inhalation exposure[1].

  • Step 4: Transfer. Use an anti-static spatula to transfer the powder.

    • Validation Check: Ensure the balance stabilizes quickly; drifting weights indicate moisture absorption (hygroscopy) or draft interference.

  • Step 5: Post-Handling Sealing. Purge the headspace of the reagent container with an inert gas (e.g., Argon or Nitrogen) before sealing tightly. Return immediately to 0–8 °C storage.

Protocol B: Spill Response & Decontamination

Objective: Safely contain and neutralize accidental releases without generating airborne hazards.

SpillResponse A Spill Detected (Methyl Lysinate) B Evacuate & Ventilate (Prevent Dust Inhalation) A->B C Don PPE (N95, Nitrile Gloves, Goggles) B->C D Contain Spill (Avoid Dry Sweeping) C->D E Shovel into Sealed Container D->E F Decontaminate Surface (Soap & Water) E->F G Dispose via Licensed Contractor F->G

Figure 1: Logical workflow for Methyl lysinate spill response and decontamination.

  • Step 1: Evacuation & Ventilation. Immediately clear personnel from the immediate area and ensure local exhaust ventilation is active. Dispersed dust presents an acute inhalation hazard[1].

  • Step 2: PPE Escalation. Ensure all responding personnel are wearing N95 respirators, tightly fitting goggles, and impermeable gloves[3].

  • Step 3: Containment (No Dry Sweeping). Carefully shovel or sweep up the spill using spark-proof tools. Do not dry sweep vigorously.

    • Causality: Vigorous sweeping aerosolizes the powder into the breathing zone. Gentle shoveling minimizes dust formation[1].

  • Step 4: Collection. Place the collected material into a suitable, tightly closed container for disposal[1].

  • Step 5: Surface Decontamination. Wash the affected area with soap and plenty of water.

    • Validation Check: Visually inspect the surface; no white residue should remain, confirming complete solubilization and removal of the dihydrochloride salt[4].

Disposal & Waste Management

Methyl lysinate must not be released into the environment or flushed down standard wastewater drains[1].

  • Solid Waste: Collect all contaminated materials (including empty containers, weighing boats, and cleanup rags) in clearly labeled, sealed chemical waste bins.

  • Incompatibilities: Segregate waste strictly from strong oxidizing agents to prevent hazardous reactions[1].

  • Destruction Method: Dispose of the material by removal to a licensed chemical destruction plant or through controlled incineration equipped with flue gas scrubbing[4].

References[3] L -Lysine methyl ester 26348-70-9 - MilliporeSigma | sigmaaldrich.com | Verify Source[4] L-Lysine, methyl ester SDS, 687-64-9 Safety Data Sheets - ECHEMI | echemi.com | Verify Source[1] SAFETY DATA SHEET - Fisher Scientific | fishersci.com | Verify Source[2] L-Lysine methyl ester dihydrochloride - Chem-Impex | chemimpex.com | Verify Source[5] SAFETY DATA SHEET - Tokyo Chemical Industry | tcichemicals.com |Verify Source

Sources

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